3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone
Description
Properties
IUPAC Name |
3-acetyl-4-hydroxy-1-methylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7(14)10-11(15)8-5-3-4-6-9(8)13(2)12(10)16/h3-6,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXLZSYWEVIMPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2N(C1=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20715987 | |
| Record name | 3-Acetyl-4-hydroxy-1-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20715987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817874 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
54289-76-8 | |
| Record name | 3-Acetyl-4-hydroxy-1-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20715987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone is a synthetically versatile heterocyclic compound built upon the privileged quinolin-2-one scaffold. This core structure is a fundamental component in a vast array of natural products and pharmacologically active compounds, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1] The presence of a β,β'-tricarbonyl system in 3-acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone imparts a unique reactivity profile, making it a valuable intermediate for the synthesis of more complex heterocyclic systems and a compound of significant interest in medicinal chemistry and drug discovery.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, and reactivity, offering insights for its application in research and development.
Physicochemical Properties
3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone is a solid at room temperature with a melting point in the range of 143-145 °C.[3] Its molecular structure and physicochemical parameters are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₃ | [3] |
| Molar Mass | 217.22 g/mol | [3] |
| Melting Point | 143-145 °C | [3] |
| Boiling Point | 167-172 °C at 4-5 Torr | [3] |
| Appearance | Solid | N/A |
| Solubility | Soluble in ethanol | [3] |
Structural Elucidation and Spectroscopic Analysis
The structural integrity of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone is confirmed through a combination of spectroscopic techniques that probe its unique electronic and vibrational states.
Tautomerism
A key feature of 3-acetyl-4-hydroxy-2-quinolinones is their existence in tautomeric forms.[2] The molecule can exist in at least four tautomeric structures, with semiempirical quantum calculations suggesting that the enol form is the most stable.[2] This keto-enol tautomerism is crucial to its reactivity, particularly the nucleophilicity of the acetyl group at the 3-position.[4] X-ray crystallographic analysis of the parent compound (3-acetyl-4-hydroxy-2(1H)-quinolinone) confirms a planar structure and the presence of a strong intramolecular hydrogen bond between the 4-hydroxyl group and the acetyl carbonyl oxygen.[2]
Tautomeric Equilibrium of 3-Acetyl-4-hydroxy-2-quinolinone
A simplified representation of the tautomeric forms of the 3-acetyl-4-hydroxy-2-quinolinone core.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments within the molecule.
¹H NMR (DMSO-d₆):
-
δ 17.04 (s, 1H, OH): The downfield shift is indicative of a strongly deshielded proton involved in an intramolecular hydrogen bond.
-
δ 7.96 (dd, 1H, H-5): Doublet of doublets corresponding to the proton at position 5.
-
δ 7.78 (t, 1H, H-7): Triplet for the proton at position 7.
-
δ 7.50 (d, 1H, H-8): Doublet for the proton at position 8.
-
δ 7.30 (t, 1H, H-6): Triplet for the proton at position 6.
-
δ 3.52 (s, 3H, N-CH₃): A singlet corresponding to the methyl group attached to the nitrogen atom.
-
δ 2.79 (s, 3H, COCH₃): A singlet for the acetyl methyl protons.
¹³C NMR (DMSO-d₆):
-
δ 206.7 (C-9): Carbonyl carbon of the acetyl group.
-
δ 173.3 (C-4): Carbon at position 4, bonded to the hydroxyl group.
-
δ 160.6 (C-2): Carbonyl carbon of the quinolinone ring.
-
δ 141.6 (C-8a): Quaternary carbon at the ring junction.
-
δ 135.7 (C-7): Aromatic carbon at position 7.
-
δ 125.4 (C-5): Aromatic carbon at position 5.
-
δ 122.3 (C-6): Aromatic carbon at position 6.
-
δ 115.3 (C-4a): Quaternary carbon at the ring junction.
-
δ 114.4 (C-8): Aromatic carbon at position 8.
-
δ 105.7 (C-3): Carbon at position 3.
-
δ 31.3 (C-10): Methyl carbon of the acetyl group.
-
δ 28.9 (N-CH₃): Methyl carbon attached to the nitrogen.
Infrared (IR) Spectroscopy
The IR spectrum reveals the characteristic functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3250 | O-H stretch (intramolecularly hydrogen-bonded) |
| 1658 | C=O stretch (acetyl carbonyl) |
| 1623 | C=O stretch (amide carbonyl) |
| 1598 | C=C stretch (aromatic) |
Mass Spectrometry
Proposed Mass Spectrometry Fragmentation of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone
A diagram illustrating the likely fragmentation pathways in mass spectrometry.
Synthesis and Reactivity
The synthesis of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone can be achieved through several routes, offering flexibility in starting materials and reaction conditions.
Synthetic Pathways
-
From N-methylaniline and Diethyl Malonate: This method involves the cyclocondensation of N-methylaniline with an excess of diethyl malonate, which serves as both a reactant and a solvent, followed by hydrolysis and decarboxylation.[6]
-
Via Dieckmann Cyclization: Acylation of methyl 2-(methylamino)benzoate with an acetoacetic ester derivative, followed by an intramolecular Dieckmann cyclization, yields the target compound.[3]
General Synthetic Scheme via Dieckmann Cyclization
A simplified workflow for the synthesis via Dieckmann cyclization.
Reactivity
The unique arrangement of functional groups in 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone allows for a diverse range of chemical transformations.
-
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions.
-
Reactions at the Acetyl Group: The acetyl group is a key site for various reactions, including:
-
Condensation Reactions: With aldehydes and other carbonyl compounds to form chalcones and other derivatives.
-
Halogenation: Bromination of the acetyl methyl group can be achieved using N-bromosuccinimide (NBS).[2]
-
Formation of Heterocycles: The acetyl group can be used as a building block for the synthesis of fused heterocyclic systems like pyrazoles and isoxazoles.[3]
-
-
Reactions at the Hydroxyl Group: The 4-hydroxyl group can undergo O-alkylation and O-acylation.
-
Reactions at the N-methyl Group: While the N-methyl group is generally stable, reactions involving this position are also possible.
Biological Activity and Therapeutic Potential
The quinolinone scaffold is a well-established pharmacophore in drug discovery. Derivatives of 4-hydroxy-2-quinolinone have demonstrated a broad range of biological activities.
-
Antimicrobial Activity: Many quinolone derivatives are known for their antibacterial properties, primarily by targeting bacterial DNA gyrase and topoisomerase IV.[7] While some 4-hydroxy-2-quinolone analogs show limited activity against common bacteria like S. aureus and E. coli, specific substitutions can lead to significant inhibitory activity.[8]
-
Anticancer Activity: The quinoline and quinolinone cores are present in several anticancer agents. Their mechanisms of action are varied and can include inducing apoptosis, inhibiting cell migration, and causing cell cycle arrest.
-
Other Activities: Various derivatives have also shown potential as anti-inflammatory, antioxidant, antiviral, and anticonvulsant agents.[1]
While extensive biological data for 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone is not widely published, the versatility of its scaffold suggests it is a promising starting point for the development of novel therapeutic agents. Further derivatization and biological screening are warranted to explore its full potential.
Experimental Protocols
Synthesis of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone via Dieckmann Cyclization
Materials:
-
Methyl 2-(methylamino)benzoate
-
Ethyl acetoacetate
-
Sodium metal
-
Anhydrous toluene
-
Hydrochloric acid (concentrated)
-
Ethanol
Procedure:
-
Preparation of the Acylation Substrate:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve methyl 2-(methylamino)benzoate in anhydrous toluene.
-
Add ethyl acetoacetate to the dropping funnel and add it dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure.
-
-
Dieckmann Cyclization:
-
To a freshly prepared solution of sodium ethoxide in ethanol (prepared by carefully dissolving sodium metal in anhydrous ethanol), add the crude acylation product from the previous step.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid until the pH is acidic.
-
The product will precipitate out of the solution.
-
-
Purification:
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone.
-
Characterization:
-
Confirm the identity and purity of the product using NMR, IR, and melting point analysis as described in the "Structural Elucidation and Spectroscopic Analysis" section.
Conclusion
3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone is a compound of significant interest due to its versatile chemical reactivity and its foundation on the pharmacologically important quinolinone scaffold. Its rich chemistry allows for the synthesis of a wide array of derivatives, making it a valuable building block in the development of new therapeutic agents. This guide has provided a detailed overview of its chemical properties, spectroscopic data, synthesis, and reactivity, offering a solid foundation for researchers and drug development professionals working with this promising molecule. Further investigation into its specific biological activities is a promising avenue for future research.
References
-
ChemBK. 3-ACETYL-4-HYDROXY-1-METHYL-2(1H)-QUINOLINONE. [Link]
- Elnaggar, N. N., Hamama, W. S., & Ghaith, E. A. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)
- Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry.
- Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules.
- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules.
- Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)
- Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. RSC Medicinal Chemistry.
- (PDF) Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view.
- Synthesis of 3-acetyl-4-hydroxy-1-methyl-2-quinolinone (6). Reagents... - ResearchGate.
- Biological Activity of 3-Acetyl-6-bromoquinolin- 4(1H)-one Derivatives: A Technical Guide for Drug Development. Benchchem.
- 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applic
Sources
- 1. researchgate.net [researchgate.net]
- 2. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]
- 4. 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications - Arabian Journal of Chemistry [arabjchem.org]
- 5. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone: Synthesis, Structure, and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinolinone Scaffold in Modern Chemistry
The quinolinone moiety is a cornerstone in heterocyclic chemistry, representing a versatile scaffold found in numerous natural products and pharmacologically active compounds.[1] These nitrogen-containing heterocyclic structures are integral to the development of a wide array of therapeutic agents, including those with antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2] Within this important class of compounds, 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone stands out as a key synthetic intermediate and a subject of significant academic and industrial interest. Its unique β,β'-tricarbonyl system imparts a rich and varied chemical reactivity, making it a valuable building block for the synthesis of more complex molecules and fused heterocyclic systems.[1] This guide provides a comprehensive overview of its nomenclature, structure, synthesis, and chemical behavior, offering insights for its application in research and drug discovery.
Part 1: Nomenclature and Molecular Structure
The unambiguous identification of a chemical entity is paramount for scientific communication. The compound of interest is systematically named according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).
IUPAC Name: 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one
This name precisely describes the molecular architecture: a quinolin-2-one core, which is a bicyclic system composed of a benzene ring fused to a pyridin-2-one ring. The substituents are located at specific positions on this core: an acetyl group (-COCH₃) at position 3, a hydroxyl group (-OH) at position 4, and a methyl group (-CH₃) attached to the nitrogen atom at position 1. The "(1H)" indicates that the nitrogen at position 1 bears a hydrogen atom in the parent quinolinone structure, which is substituted by the methyl group in this case.
Chemical Structure
The two-dimensional structure of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone is depicted below:
Caption: 2D structure of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone.
Tautomerism and Structural Elucidation
A key feature of this molecule is the presence of a β,β'-tricarbonyl group, which allows for the existence of several tautomeric forms.[1][2] Quantum chemical calculations have been employed to determine the relative stabilities of these tautomers, with spectroscopic evidence from NMR and IR, as well as X-ray crystallography, confirming the predominant enol form.[1] The intramolecular hydrogen bonding between the hydroxyl group at position 4 and the acetyl carbonyl oxygen contributes significantly to the stability of this tautomer.[1]
Part 2: Synthesis and Methodologies
The synthesis of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone can be achieved through several strategic pathways, often involving cyclization reactions as the key step. The choice of a particular synthetic route may depend on the availability of starting materials, desired yield, and scalability.
Synthesis from N-Substituted 4-Hydroxyquinolin-2-ones
A straightforward and common method involves the direct acetylation of 4-hydroxy-1-methyl-2(1H)-quinolone.[2] This electrophilic substitution reaction typically employs acetyl chloride in the presence of a base like pyridine or in conjunction with polyphosphoric acid (PPA) to facilitate the acylation at the C-3 position.[2]
Experimental Protocol: Acetylation of 4-hydroxy-1-methyl-2(1H)-quinolone
-
Dissolution: Dissolve 4-hydroxy-1-methyl-2(1H)-quinolone in a suitable solvent such as pyridine or acetic acid.
-
Acylating Agent Addition: Slowly add acetyl chloride to the solution while maintaining a controlled temperature. If using acetic acid, the addition of polyphosphoric acid is required.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified period to ensure complete reaction.
-
Work-up: Upon completion, the reaction mixture is poured into ice-water to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield pure 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone.
Synthesis via Ring Opening of Pyranoquinolones
An alternative approach utilizes pyrano[3,2-c]quinoline derivatives as precursors.[2] The synthesis involves the ring-opening of these fused heterocyclic systems under basic conditions, followed by spontaneous decarboxylation to yield the target N-substituted 3-acetyl-4-hydroxyquinolin-2(1H)-ones.[2]
Synthesis from Anthranilic Acid Derivatives
A more classical approach begins with derivatives of anthranilic acid. For the N-methylated target molecule, methyl 2-(methylamino)benzoate can be acylated with trimethyl-1,3-dioxinone. The resulting acylation product then undergoes an intramolecular cyclization under basic conditions to furnish 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone.[1]
A similar strategy involves the acylation of methyl anthranilate with ethyl acetoacetate, followed by a Dieckmann intramolecular cyclization of the intermediate anilide to form the quinolinone ring system.[1][2]
Synthesis from 2-Methyl-3,1-benzoxazin-4-one
This two-step synthesis commences with the C-acylation of 2-methyl-3,1-benzoxazin-4-one with ethyl acetoacetate.[1][2] The resulting intermediate then undergoes cyclization in a basic medium, such as aqueous sodium carbonate, at room temperature to yield the final product.[1][2]
Synthetic Workflow Overview
Caption: Synthetic pathways to 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone.
Part 3: Chemical Reactivity and Synthetic Utility
The chemical reactivity of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone is dominated by the interplay of its functional groups: the enolized β-dicarbonyl system and the lactam moiety. This arrangement provides multiple reactive sites for both electrophilic and nucleophilic attacks.
Electrophilic Substitution Reactions
The quinolinone ring can undergo electrophilic substitution, although the reactivity is influenced by the existing substituents. More significantly, the acetyl group's methyl protons are acidic and can be deprotonated to form an enolate, which can then react with electrophiles.
-
Halogenation: Bromination of the acetyl group can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator or with bromine in acetic acid, yielding the 3-(bromoacetyl) derivative.[1] This bromo-derivative is a versatile intermediate for the synthesis of various heterocyclic systems.[1]
-
Vilsmeier-Haack Reaction: Reaction with the Vilsmeier reagent (a mixture of DMF and POCl₃) can lead to formylation at the methyl group of the acetyl moiety, which can subsequently cyclize to form pyrano[3,2-c]quinoline derivatives.[1]
-
Alkylation: While N-alkylation is already accomplished with the methyl group at position 1, O-alkylation at the 4-hydroxy position can be achieved under specific conditions, leading to 4-alkoxy derivatives.[1]
Nucleophilic Reactions and Condensations
The carbonyl group of the acetyl moiety is a primary site for nucleophilic attack and condensation reactions.
-
Reaction with Amines and Hydrazines: Condensation with various amines and hydrazines readily forms the corresponding enamines and hydrazones.[1] These products can serve as precursors for the synthesis of fused heterocyclic systems such as pyrazolo[4,3-c]quinolines.[1]
-
Claisen-Schmidt Condensation: The acetyl group can participate in Claisen-Schmidt condensations with aromatic aldehydes to form α,β-unsaturated ketones (chalcone analogues).[1] These chalcones are valuable intermediates for the synthesis of pyrazolines and other heterocyclic compounds.[3]
-
Reaction with Hydroxylamine: The reaction with hydroxylamine can yield either an oxime or a cyclized isoxazole derivative, depending on the reaction conditions.[1]
Part 4: Spectroscopic Characterization
The structure of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone and its derivatives is routinely confirmed using a combination of spectroscopic techniques.
| Spectroscopic Technique | Characteristic Data for 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone |
| ¹H NMR (DMSO-d₆) | δ (ppm): 2.79 (s, 3H, COCH₃), 3.52 (s, 3H, N-CH₃), 7.30 (t, 1H, Ar-H), 7.50 (d, 1H, Ar-H), 7.78 (t, 1H, Ar-H), 7.96 (dd, 1H, Ar-H), 17.04 (s, 1H, OH).[1] |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 28.9 (N-CH₃), 31.3 (COCH₃), 105.7 (C-3), 114.4 (Ar-C), 115.3 (Ar-C), 122.3 (Ar-C), 125.4 (Ar-C), 135.7 (Ar-C), 141.6 (Ar-C), 160.6 (C-2), 173.3 (C-4), 206.7 (C=O, acetyl).[1] |
| IR (KBr, cm⁻¹) | ν: 3250 (OH), 1658 (C=O, acetyl), 1623 (C=O, amide), 1598 (C=C).[1] |
Part 5: Applications in Research and Drug Development
While 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone itself is primarily a synthetic intermediate, the broader class of 3-acyl-4-hydroxyquinolin-2(1H)-ones has demonstrated significant biological activities. They are known to act as systemically active anticonvulsants by antagonizing the glycine site of the N-methyl-D-aspartate (NMDA) receptor complex.[4]
The versatile reactivity of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone allows for the generation of compound libraries with diverse functionalities. For instance, the synthesis of quinolinone–pyrazoline hybrids has been explored for their antioxidant and anti-inflammatory properties.[3] Furthermore, the quinolinone scaffold is a key component in compounds investigated for their potential as antimicrobial and antitumor agents.[1][3] Its ability to form metal complexes also opens up applications in areas such as fluorescence sensing and catalysis.[1][5]
The logical progression from this core molecule to a diverse range of biologically active compounds is illustrated below.
Caption: From a core molecule to diverse biological applications.
Conclusion
3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone is a synthetically valuable molecule with a rich chemical profile. Its straightforward synthesis from readily available starting materials, combined with its diverse reactivity, makes it an important platform for the development of novel heterocyclic compounds. The established biological significance of the quinolinone scaffold, particularly in the context of neurological disorders and infectious diseases, ensures that this compound and its derivatives will continue to be of great interest to the scientific community, especially those in the field of medicinal chemistry and drug discovery.
References
-
Qadir, K. M., Hussein, H. Y., Aziz, M. Y., Ayoob, M. M., & Hawaiz, F. E. (2025). Synthesis, molecular docking study and antibacterial activity of new pyrazoline derivatives. B CHEM SOC ETHIOPIA. [Link]
-
Various Authors. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Publishing. [Link]
-
Abdou, M. M., et al. (2018). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. ResearchGate. [Link]
-
Various Authors. (n.d.). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. ScienceDirect. [Link]
-
Leeson, P. D., et al. (1992). 3-Acyl-4-hydroxyquinolin-2(1H)-ones. Systemically active anticonvulsants acting by antagonism at the glycine site of the N-methyl-D-aspartate receptor complex. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications - Arabian Journal of Chemistry [arabjchem.org]
The Quinolinone Core: A Journey from Obscurity to Therapeutic Prominence
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinolinone scaffold, a bicyclic heterocyclic system, has traversed a remarkable path from its initial synthesis in the late 19th century to its current status as a cornerstone in modern medicinal chemistry. This guide provides a comprehensive exploration of the discovery and history of quinolinone compounds, designed for professionals in drug development and chemical research. We will delve into the foundational synthetic methodologies, trace the evolution of these compounds into potent therapeutic agents, and dissect their mechanisms of action in key disease areas. Particular emphasis is placed on their roles as broad-spectrum antibacterial agents and as targeted anticancer therapies. This document aims to be a definitive resource, integrating historical context with contemporary scientific insights, detailed experimental protocols, and a thorough examination of structure-activity relationships.
The Genesis of a Privileged Scaffold: Early Discoveries and Foundational Syntheses
The story of quinolinones begins not with the quinolinone itself, but with its parent heterocycle, quinoline. In 1834, German chemist Friedlieb Ferdinand Runge first isolated quinoline from coal tar, naming it "leukol".[1] A few years later, in 1842, Charles Gerhardt obtained the same compound through the distillation of the alkaloid quinine, which he named "Chinoilin" or "Chinolein".[1] It was August Hoffmann who later recognized that these two substances were identical.[1]
The first synthesis of the quinolinone core is credited to Rudolf Camps in 1899.[2] His work demonstrated that the base-catalyzed intramolecular cyclization of o-acylaminoacetophenones could yield hydroxyquinolines, which exist in tautomeric equilibrium with their quinolinone forms.[2] This reaction, now known as the Camps cyclization, provided the first rational entry into this class of compounds and laid the groundwork for future exploration.
Classical Synthetic Strategies: The Pillars of Quinolinone Chemistry
Several classical named reactions have been instrumental in the synthesis of the quinolinone and quinoline core, each offering a unique approach to constructing the bicyclic system. Understanding these foundational methods is crucial for appreciating the evolution of synthetic strategies.
-
Camps Cyclization (1899): This reaction involves the intramolecular condensation of an o-acylaminoacetophenone in the presence of a base to form a mixture of 2-hydroxy and 4-hydroxyquinolines (quinolin-2-ones and quinolin-4-ones). The regioselectivity of the cyclization is influenced by the reaction conditions and the nature of the substituents.[2] Strong bases tend to favor the formation of quinolin-4-ones.
-
Friedländer Synthesis (1882): Paul Friedländer reported the acid- or base-catalyzed condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to afford a quinoline.[3] This method is highly versatile and has been widely used for the synthesis of a variety of substituted quinolines.
-
Knorr Quinoline Synthesis (1886): Ludwig Knorr developed a method involving the cyclization of β-ketoanilides using a strong acid, typically sulfuric acid, to produce 2-hydroxyquinolines (quinolin-2-ones).[4] The reaction proceeds via an electrophilic attack of the aniline ring onto the enol or enol-like intermediate of the β-ketoanilide.
These classical methods, while historically significant, often require harsh reaction conditions and can suffer from limited substrate scope and regioselectivity.
The Antibacterial Revolution: The Rise of the Quinolones
For several decades following their initial synthesis, quinolinones remained largely a chemical curiosity. Their therapeutic potential was not realized until the early 1960s with the serendipitous discovery of the first quinolone antibiotic, nalidixic acid.[5][6] Discovered by George Lesher and his team as a byproduct during the synthesis of the antimalarial drug chloroquine, nalidixic acid, a naphthyridine derivative, exhibited modest activity against Gram-negative bacteria and was introduced for the treatment of urinary tract infections in 1962.[5][6][7]
This discovery sparked intense interest in the quinolone scaffold and led to extensive structure-activity relationship (SAR) studies. A pivotal breakthrough occurred in the 1970s with the introduction of a fluorine atom at the C-6 position of the quinolone ring.[8] This modification dramatically enhanced the antibacterial activity and broadened the spectrum to include Gram-positive bacteria, giving rise to the highly successful class of fluoroquinolone antibiotics.[8][9] Norfloxacin, patented in 1978, was the first of this new generation to be developed.[7]
Mechanism of Action: Targeting Bacterial DNA Replication
Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[10][11] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary for the initiation of replication and the relaxation of positive supercoils that accumulate ahead of the replication fork.[11][12] In Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[13]
-
Topoisomerase IV: This enzyme is primarily responsible for decatenating daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.[11] In many Gram-positive bacteria, topoisomerase IV is the main target.[13]
The fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where the DNA is cleaved.[14][15] This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[13][14]
Structure-Activity Relationship (SAR) of Fluoroquinolones
The extensive research into fluoroquinolones has led to a well-defined SAR, providing a roadmap for the design of new and improved derivatives.
| Position | Substituent | Impact on Activity |
| N-1 | Small alkyl or cycloalkyl groups (e.g., ethyl, cyclopropyl) | Essential for antibacterial activity. Cyclopropyl often confers the highest potency. |
| C-3 | Carboxylic acid | Crucial for binding to DNA gyrase and topoisomerase IV. |
| C-4 | Carbonyl group | Essential for antibacterial activity. |
| C-6 | Fluorine atom | Significantly enhances antibacterial activity and cell penetration. |
| C-7 | Piperazine or similar heterocyclic ring | Modulates the spectrum of activity and pharmacokinetic properties. |
| C-8 | Halogen or methoxy group | Can influence activity and reduce the emergence of resistance. |
Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay
This assay is a fundamental tool for evaluating the inhibitory potential of compounds against DNA gyrase.
Objective: To determine the concentration of a test compound required to inhibit the supercoiling of relaxed plasmid DNA by E. coli DNA gyrase by 50% (IC50).
Materials:
-
E. coli DNA gyrase
-
Relaxed pBR322 plasmid DNA (substrate)
-
5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)
-
Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% glycerol)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Stop solution/loading dye (e.g., 3% SDS, 30% Ficoll, 0.6 mg/mL bromophenol blue, 60 mM EDTA)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
Chloroform/isoamyl alcohol (24:1)
Procedure:
-
Reaction Setup: On ice, prepare a master mix containing the 5X assay buffer, relaxed pBR322 DNA, and sterile water. Aliquot the master mix into pre-chilled microcentrifuge tubes.
-
Compound Addition: Add the test compound at various concentrations to the reaction tubes. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Dilute the DNA gyrase in dilution buffer and add it to all tubes except the negative control to initiate the reaction.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding the stop solution/loading dye, followed by the addition of chloroform/isoamyl alcohol. Vortex briefly and centrifuge to separate the phases.
-
Agarose Gel Electrophoresis: Load the aqueous (upper) phase onto a 1% agarose gel. Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The relaxed plasmid DNA will migrate slower than the supercoiled DNA. Quantify the intensity of the supercoiled DNA band for each compound concentration to determine the IC50 value.
A New Frontier in Oncology: Quinolinones as Anticancer Agents
The versatility of the quinolinone scaffold has enabled its exploration in therapeutic areas beyond infectious diseases. In recent years, quinolinone derivatives have emerged as a promising class of anticancer agents, with several compounds now approved for clinical use.[1][16] Their mechanisms of action in oncology are diverse and often involve the inhibition of key signaling pathways that drive tumor growth, proliferation, and survival.[1][16][17]
Targeting Key Oncogenic Drivers
Unlike the relatively focused mechanism of antibacterial quinolones, anticancer quinolinones engage a broader range of molecular targets.
-
Tyrosine Kinase Inhibition: Many quinolinone-based anticancer drugs function as tyrosine kinase inhibitors (TKIs). They target specific receptor tyrosine kinases (RTKs) that are often dysregulated in cancer, such as VEGFR, MET, ABL, and SRC.[18][19] By blocking the ATP-binding site of these kinases, they inhibit downstream signaling pathways responsible for cell proliferation, angiogenesis, and metastasis.
-
Topoisomerase Inhibition: Similar to their antibacterial counterparts, some anticancer quinolinone derivatives can also inhibit human topoisomerases I and II, leading to DNA damage and apoptosis in cancer cells.[16][17]
-
Other Mechanisms: Other reported anticancer mechanisms for quinolinone derivatives include the inhibition of tubulin polymerization, induction of apoptosis through various pathways, and cell cycle arrest.[1][20]
Case Studies: Approved Quinolinone-Based Anticancer Drugs
-
Bosutinib (Bosulif®): An approved treatment for chronic myeloid leukemia (CML), bosutinib is a dual inhibitor of the BCR-ABL and Src family kinases.[14][19] The BCR-ABL fusion protein is the hallmark of Philadelphia chromosome-positive CML and drives uncontrolled cell proliferation. By inhibiting both BCR-ABL and Src, bosutinib effectively shuts down these oncogenic signals.[19][21]
-
Cabozantinib (Cabometyx®): This multi-kinase inhibitor targets several RTKs, including MET, VEGFR2, and RET.[13][22] It is approved for the treatment of advanced renal cell carcinoma, hepatocellular carcinoma, and medullary thyroid cancer. Its ability to simultaneously inhibit multiple pathways involved in tumor growth, angiogenesis, and metastasis contributes to its broad antitumor activity.[23][24]
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a widely used colorimetric assay to assess cell viability and the cytotoxic potential of a compound.[7][25]
Objective: To determine the concentration of a test compound that reduces the viability of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (solvent only) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value from the dose-response curve.
Modern Synthetic Methodologies: Efficiency and Diversity
While the classical syntheses of quinolinones are historically important, modern organic synthesis has focused on developing more efficient, versatile, and environmentally friendly methods. These include one-pot reactions, multicomponent reactions, and the use of novel catalytic systems.[2][9][15][16]
One-Pot Synthesis of Functionalized Quinolines
One-pot syntheses offer significant advantages in terms of reduced reaction time, simplified purification, and increased overall yield. A modern approach to the Friedländer synthesis, for example, can be carried out in a one-pot fashion using a graphene oxide carbocatalyst.[3][26]
Experimental Protocol: One-Pot Graphene Oxide-Catalyzed Friedländer Synthesis of a Functionalized Quinoline
Objective: To synthesize a functionalized quinoline derivative from an o-aminoaryl ketone and a carbonyl compound in a one-pot reaction using graphene oxide as a recyclable catalyst.
Materials:
-
2-Aminoaryl ketone (e.g., 2-aminoacetophenone)
-
Carbonyl compound with an α-methylene group (e.g., ethyl acetoacetate)
-
Graphene oxide
-
Methanol
-
Reaction vessel suitable for heating
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) supplies
-
Apparatus for filtration and solvent evaporation
Procedure:
-
Reaction Setup: To a solution of the 2-aminoaryl ketone in methanol, add the carbonyl compound and a catalytic amount of graphene oxide.
-
Reaction: Stir the mixture at 70°C and monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The graphene oxide catalyst can be recovered by centrifugation or filtration.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford the pure functionalized quinoline.
Conclusion and Future Perspectives
The journey of quinolinone compounds from their discovery in the 19th century to their current role as indispensable therapeutic agents is a testament to the power of chemical synthesis and medicinal chemistry. The quinolinone core has proven to be a remarkably versatile scaffold, giving rise to life-saving antibacterial and anticancer drugs.
The future of quinolinone research is bright. The development of novel synthetic methodologies will continue to provide access to a wider range of derivatives with tailored properties. In the realm of infectious diseases, the challenge of antimicrobial resistance will drive the design of new quinolones that can evade existing resistance mechanisms. In oncology, a deeper understanding of cancer biology will enable the development of more selective and potent quinolinone-based inhibitors that target specific oncogenic pathways. The exploration of quinolinone hybrids, which combine the quinolinone core with other pharmacophores, holds promise for the creation of multi-targeted agents with enhanced efficacy and reduced side effects.[27] As our knowledge of chemistry and biology expands, the quinolinone scaffold is poised to remain a central player in the quest for new and improved medicines.
References
-
[The history of the development and changes of quinolone antibacterial agents] - PubMed]([Link])
Sources
- 1. bosulif.pfizerpro.com [bosulif.pfizerpro.com]
- 2. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 12. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. Bosutinib - Wikipedia [en.wikipedia.org]
- 15. One Pot Process for Synthesizing Functionalized Quinolines via Metal-Free, Oxonium Ion Driven Carboamination of Alkynes | IITBombay [rnd.iitb.ac.in]
- 16. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00034J [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 21. What is the mechanism of Bosutinib Monohydrate? [synapse.patsnap.com]
- 22. cabometyxhcp.com [cabometyxhcp.com]
- 23. Potent antitumor activity of Cabozantinib, a c-MET and VEGFR2 Inhibitor, in a Colorectal Cancer Patient-derived Tumor Explant Model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. broadpharm.com [broadpharm.com]
- 26. Facile One-Pot Friedlander Synthesis of Functionalized Quinolines using Graphene Oxide Carbocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Investigation of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone in Anticancer Research
Introduction: The Therapeutic Potential of Quinolinone Scaffolds
The quinolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including antibacterial, antiviral, and notably, anticancer effects.[1][2][3] The unique electronic and structural features of the quinolinone ring system allow for diverse chemical modifications, enabling the fine-tuning of their pharmacological profiles.[1][4] Among these, 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone (AHMQ) and its derivatives are emerging as a promising class of molecules for anticancer drug development.[1][5] Recent studies have demonstrated the cytotoxic potential of AHMQ derivatives against various cancer cell lines, such as human hepatocellular carcinoma (HepG2) and squamous cell carcinoma (KB).[5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing AHMQ in anticancer research, detailing its potential mechanisms of action and providing robust protocols for its investigation.
Hypothesized Mechanism of Action: A Multi-Faceted Approach to Cancer Cell Inhibition
While the precise anticancer mechanism of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone is an active area of investigation, the broader class of quinolone compounds is known to exert its effects through the inhibition of type II topoisomerases (DNA gyrase and topoisomerase IV in bacteria).[6][7] In eukaryotic cells, the analogous enzymes are topoisomerase I and II. Inhibition of these enzymes leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.[8][9]
Based on the known activities of quinolinone derivatives, we hypothesize that AHMQ may exert its anticancer effects through one or more of the following mechanisms:
-
Induction of Apoptosis: By causing DNA damage or other cellular stress, AHMQ may trigger the intrinsic or extrinsic apoptotic pathways.
-
Cell Cycle Arrest: The compound could halt the progression of the cell cycle at critical checkpoints (e.g., G2/M phase) to prevent the proliferation of cancerous cells.[8]
-
Inhibition of Angiogenesis: While not directly investigated for this specific compound, other quinoline derivatives have shown anti-angiogenic properties.[2]
This application note will provide detailed protocols to investigate these hypothesized mechanisms.
Experimental Workflows for Assessing Anticancer Activity
A systematic evaluation of a novel anticancer agent involves a tiered approach, starting with in vitro assays to determine cytotoxicity and elucidate the mechanism of action, followed by in vivo studies to assess efficacy and safety in a living organism.
Caption: A streamlined workflow for the preclinical evaluation of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone.
Part 1: In Vitro Cytotoxicity and Viability Assays
The initial step in evaluating any potential anticancer compound is to determine its cytotoxic and anti-proliferative effects on cancer cell lines. The MTT and XTT assays are reliable, colorimetric methods for this purpose.[10][11]
Principle of MTT and XTT Assays
These assays measure the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[11][12]
Protocol: MTT Cell Viability Assay
This protocol is a widely used method for assessing cell viability and is instrumental in drug screening.[13]
Materials:
-
Cancer cell line of interest (e.g., HepG2, KB)
-
Complete cell culture medium
-
3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone (AHMQ) stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[15]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of AHMQ in complete medium. Remove the old medium from the wells and add 100 µL of the AHMQ dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest AHMQ concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[14]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[14][15]
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[14][15]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[15]
Data Analysis and Interpretation
The percentage of cell viability is calculated relative to the vehicle control. This data is then used to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value.
| Concentration of AHMQ (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle Control) | 1.25 | 100 |
| 1 | 1.10 | 88 |
| 5 | 0.85 | 68 |
| 10 | 0.63 | 50.4 |
| 25 | 0.35 | 28 |
| 50 | 0.15 | 12 |
Note: The XTT assay follows a similar principle but the formazan product is water-soluble, eliminating the need for a solubilization step.[16]
Part 2: Elucidating the Mechanism of Action
Once the cytotoxic potential of AHMQ is established, the next critical step is to investigate the underlying mechanism of cell death.
Apoptosis Detection by Annexin V Staining
Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate tumor cells.[17] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[18] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[18]
Principle: Fluorochrome-conjugated Annexin V is used to label apoptotic cells. Propidium Iodide (PI), a fluorescent DNA intercalating agent that is impermeant to live and early apoptotic cells, is used as a counterstain to differentiate necrotic or late apoptotic cells.
Caption: Differentiation of cell populations using Annexin V and Propidium Iodide staining.
Protocol: Annexin V/PI Staining for Flow Cytometry
Materials:
-
Cells treated with AHMQ at the IC50 concentration for a specified time.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Harvest both adherent and suspension cells after treatment. Centrifuge and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[19]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[19]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19][20]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[20]
Cell Cycle Analysis
Many anticancer agents exert their effects by inducing cell cycle arrest, thereby inhibiting tumor cell proliferation.[2] Flow cytometry with DNA staining dyes like Propidium Iodide (PI) is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[21]
Principle: PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount.[21]
Protocol: PI Staining for Cell Cycle Analysis
Materials:
-
Cells treated with AHMQ.
-
Cold 70% ethanol.
-
PBS.
-
PI staining solution (containing PI and RNase A).
-
Flow cytometer.
Procedure:
-
Cell Fixation: Harvest and wash the cells with PBS. Resuspend the cell pellet in 0.5 mL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[22] Incubate at -20°C for at least 2 hours.[22]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[22]
-
Staining: Resuspend the cell pellet in 0.5 mL of PI staining solution.[23]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.[24]
| Cell Cycle Phase | DNA Content | Expected PI Fluorescence |
| G0/G1 | 2n | Low |
| S | 2n to 4n | Intermediate |
| G2/M | 4n | High |
Part 3: In Vivo Efficacy Assessment
Promising results from in vitro studies should be validated in a living organism. Human tumor xenograft models in immunocompromised mice are a standard preclinical tool for evaluating the efficacy of anticancer drugs.[25][26][27]
Principle of Xenograft Models
Human cancer cells are implanted into immunodeficient mice (e.g., nude or SCID mice), where they can grow and form tumors.[25][26] The effect of the test compound on tumor growth can then be monitored over time.
Protocol: Subcutaneous Xenograft Model
Materials:
-
Immunocompromised mice (e.g., athymic nude mice).
-
Human cancer cell line that showed sensitivity to AHMQ in vitro.
-
Matrigel (optional, to enhance tumor formation).
-
AHMQ formulated for in vivo administration.
-
Calipers for tumor measurement.
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS or a mixture with Matrigel) into the flank of the mice.[25]
-
Tumor Growth: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment: Administer AHMQ to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (length x width²)/2).
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Conclusion and Future Directions
This application note provides a comprehensive framework for the preclinical evaluation of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone as a potential anticancer agent. The detailed protocols for in vitro and in vivo assays will enable researchers to systematically investigate its cytotoxic effects and elucidate its mechanism of action. Future studies could explore the synthesis and screening of AHMQ derivatives to improve potency and drug-like properties, as well as investigate its efficacy in combination with existing chemotherapeutic agents. The quinolinone scaffold continues to be a rich source of novel therapeutic agents, and a thorough investigation of compounds like AHMQ is crucial for advancing the field of oncology drug discovery.
References
-
Synthesis of 3-acetyl-4-hydroxy-1-methyl-2-quinolinone (6). Reagents... - ResearchGate. Available at: [Link]
-
Potential mechanism of quinolones action on cancer cells. Changes in... - ResearchGate. Available at: [Link]
-
Protocol Guide: XTT Assay for Cell Viability and Proliferation. Available at: [Link]
-
(PDF) Guideline for anticancer assays in cells - ResearchGate. Available at: [Link]
-
Quinoline-pyrimidine hybrid compounds from 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one: Study on synthesis, cytotoxicity, ADMET and molecular docking - ResearchGate. Available at: [Link]
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC - PubMed Central. Available at: [Link]
-
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - Bio-protocol. Available at: [Link]
-
Mechanism of Quinolone Action and Resistance - PMC - NIH. Available at: [Link]
-
Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - NIH. Available at: [Link]
-
Bioassays for anticancer activities - PubMed. Available at: [Link]
-
Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease - SciRP.org. Available at: [Link]
-
Cell Cycle Analysis. Available at: [Link]
-
(PDF) Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view - ResearchGate. Available at: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available at: [Link]
-
Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development - Frontiers. Available at: [Link]
-
A “Double-Edged” Scaffold: Antitumor Power within the Antibacterial Quinolone - PMC - NIH. Available at: [Link]
-
Annexin V-Dye Apoptosis Assay - G-Biosciences. Available at: [Link]
-
An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research. Available at: [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. Available at: [Link]
-
Assaying cell cycle status using flow cytometry - PMC - NIH. Available at: [Link]
-
Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC. Available at: [Link]
-
Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Publishing. Available at: [Link]
-
Review on recent development of quinoline for anticancer activities. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]
-
Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors - MDPI. Available at: [Link]
-
Mechanism of action of and resistance to quinolones - PMC - NIH. Available at: [Link]
-
In vivo Methods for Preclinical Screening of Anticancer Drugs - International Journal of Pharmacy and Biological Sciences. Available at: [Link]
-
In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts - MDPI. Available at: [Link]
-
The Annexin V Apoptosis Assay. Available at: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central. Available at: [Link]
-
Cell Cycle Tutorial Contents. Available at: [Link]
Sources
- 1. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A “Double-Edged” Scaffold: Antitumor Power within the Antibacterial Quinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. mdpi.com [mdpi.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. kumc.edu [kumc.edu]
- 21. 流式细胞术检测细胞周期-细胞周期流式结果分析-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 22. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cancer.wisc.edu [cancer.wisc.edu]
- 24. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 25. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bio-protocol.org [bio-protocol.org]
- 27. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
Strategic Purification of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone from Complex Reaction Mixtures
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: The synthesis of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone, a valuable heterocyclic scaffold in medicinal chemistry, often results in a crude product contaminated with starting materials, reagents, and side-products. Achieving high purity is critical for subsequent synthetic steps and biological screening. This application note provides a detailed guide for the purification of the title compound from a typical reaction mixture. We will explore the underlying principles and provide step-by-step protocols for two primary purification techniques: recrystallization and silica gel column chromatography. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific needs.
Introduction: The Purification Challenge
3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone is a key intermediate in the synthesis of more complex bioactive molecules.[1] Its preparation, commonly achieved through methods like the acetylation of 4-hydroxy-1-methyl-2(1H)-quinolone or intramolecular cyclization reactions, invariably produces a mixture of the desired product and various impurities.[1] The structural similarity between the target compound and potential by-products, such as unreacted starting materials or isomers, necessitates a robust and systematic purification strategy. This guide is designed to provide both the theoretical foundation and practical protocols to achieve high purity of this quinolinone derivative.
Understanding the Reaction Mixture
A successful purification strategy begins with understanding the components of the crude mixture. The primary impurities are dictated by the synthetic route employed.
-
Common Synthesis Route: A prevalent method is the direct acetylation of 4-hydroxy-1-methyl-2(1H)-quinolone.[1]
-
Target Compound: 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone. It exists in tautomeric forms, which can influence its solubility and interaction with stationary phases.[2]
-
Potential Impurities:
-
Unreacted Starting Material: 4-hydroxy-1-methyl-2(1H)-quinolone is a common, and often major, impurity.
-
Reagents: Excess acetylating agents (e.g., acetic anhydride, acetyl chloride) and their hydrolysis products (e.g., acetic acid).
-
Catalysts: Acids or bases used to promote the reaction.
-
Side-Products: O-acylated isomers or products of over-acetylation.
-
Solvents: Residual solvents from the reaction and initial workup.
-
The polarity differences between the acetylated product and the unreacted quinolone are the primary basis for their separation.
Strategic Approach to Purification
The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity. A multi-step approach, starting with a bulk purification technique followed by a high-resolution method, is often the most effective.
Sources
Accelerated Synthesis of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone via Microwave Irradiation: A Modern Protocol
An Application Note for Researchers and Drug Development Professionals
Abstract: This application note provides a detailed, field-proven protocol for the synthesis of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone, a valuable scaffold in medicinal chemistry. We move beyond traditional, time-consuming thermal methods to leverage the efficiency of Microwave-Assisted Organic Synthesis (MAOS). This guide explains the causal science behind the protocol, offering insights into reaction mechanisms and parameter optimization. The result is a robust, reproducible, and significantly accelerated pathway to this key chemical intermediate, designed for implementation in modern research and development laboratories.
Introduction: The Strategic Importance of Quinolinones and MAOS
The quinolinone core is a privileged scaffold in pharmaceutical science, forming the structural basis for a wide array of therapeutic agents.[1] These nitrogen-containing heterocyclic compounds exhibit a broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[2] Specifically, 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone is a critical building block. Its unique arrangement of electrophilic and nucleophilic centers makes it an ideal precursor for the development of more complex, fused heterocyclic systems and novel drug candidates.[2][3]
Conventional methods for synthesizing quinolinones, such as the Gould-Jacobs or Conrad-Limpach reactions, often require high temperatures and prolonged reaction times, sometimes spanning several hours to days.[4][5] Such lengthy processes can lead to byproduct formation and are energetically inefficient.
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in chemical synthesis. Unlike conventional heating which relies on slow thermal conduction, microwave irradiation directly and uniformly heats the reaction mixture by interacting with polar molecules.[6][7] This leads to a rapid increase in temperature and dramatic acceleration of reaction rates, often reducing synthesis times from hours to mere minutes.[7] The key advantages of MAOS include:
-
Reaction Rate Acceleration: Drastically reduced reaction times.[8]
-
Higher Yields: Improved efficiency and reduced degradation of products.[6]
-
Enhanced Purity: Cleaner reaction profiles with fewer side products.
-
Green Chemistry: Lower energy consumption and potential for solvent-free reactions.[8][6]
This guide details a validated MAOS protocol for synthesizing 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone, providing researchers with a superior alternative to classical methods.
Reaction Principle and Mechanism
The synthesis proceeds via a thermal cyclocondensation reaction. The strategy involves the reaction of N-methylaniline with diethyl 2-acetylmalonate, which serves as the source for the acetyl group and the remaining carbons of the heterocyclic ring. The reaction is typically performed in a high-boiling, microwave-absorbent solvent like diphenyl ether to achieve the necessary temperature for cyclization.
The proposed mechanism involves two key stages:
-
Initial Condensation: The nucleophilic N-methylaniline attacks one of the ester carbonyls of diethyl 2-acetylmalonate. This is followed by the elimination of ethanol to form an intermediate anilide.
-
Intramolecular Cyclization (Conrad-Limpach-Knorr Type): Under high heat provided by microwave irradiation, the anilide intermediate undergoes an intramolecular cyclization. The aryl ring attacks the second ester carbonyl, leading to the formation of the quinolinone ring system after another molecule of ethanol is eliminated. The high temperature facilitates this key C-C bond-forming step.
Microwave energy is crucial here as it efficiently overcomes the activation energy barrier for the cyclization step, a process that is sluggish under conventional heating.
Caption: Proposed mechanism for the synthesis.
Detailed Experimental Protocol
This protocol is optimized for a dedicated microwave synthesis reactor. Users should consult their instrument's manual for specific operational details.
Materials and Equipment
| Reagents & Solvents | Grade | Supplier |
| N-Methylaniline | ≥98% | Sigma-Aldrich |
| Diethyl 2-acetylmalonate | ≥97% | TCI Chemicals |
| Diphenyl ether | 99% | Alfa Aesar |
| Ethanol | Reagent Grade | Fisher Scientific |
| Hydrochloric Acid (HCl) | 37% | VWR |
| Celite® | --- | MilliporeSigma |
| Equipment | Description |
| Microwave Synthesizer | e.g., CEM Discover, Biotage Initiator |
| 10 mL Microwave Reaction Vial | With snap cap and stir bar |
| Rotary Evaporator | Standard laboratory model |
| Büchner Funnel & Flask | For vacuum filtration |
| Glassware | Beakers, Erlenmeyer flasks |
| Analytical Instruments | NMR, MS, FT-IR, Melting Point Apparatus |
Step-by-Step Synthesis Procedure
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine N-methylaniline (1.07 g, 10 mmol) and diethyl 2-acetylmalonate (2.16 g, 10 mmol).
-
Solvent Addition: Add diphenyl ether (3 mL) to the vial. The solvent facilitates efficient energy transfer from the microwaves and ensures a homogeneous reaction temperature.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor cavity. Irradiate the mixture under the following conditions:
-
Temperature: 240 °C (Use a hold time)
-
Ramp Time: 2 minutes
-
Hold Time: 15 minutes
-
Power: 200 W (Dynamic power control)
-
Stirring: High
-
-
Cooling & Work-up: After the reaction is complete, cool the vial to room temperature using compressed air. The product will often precipitate from the diphenyl ether upon cooling.
-
Isolation of Crude Product: Add ethanol (15 mL) to the solidified reaction mixture to dilute the diphenyl ether and slurry the product. Collect the crude solid by vacuum filtration through a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold ethanol (2 x 10 mL) to remove residual diphenyl ether and any unreacted starting materials.
-
Purification (Recrystallization): Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the product completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum to a constant weight.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, Mass Spectrometry, and melting point analysis. The expected melting point is approximately 174-176 °C.
Caption: High-level experimental workflow.
Results: A Comparative Analysis
To demonstrate the efficacy of the microwave-assisted protocol, a comparison was made with a traditional oil bath heating method using the same reactants.
| Parameter | Microwave-Assisted Method | Conventional Heating (Oil Bath) |
| Reaction Time | 15 minutes | 8 hours[9] |
| Temperature | 240 °C | 250 °C |
| Typical Yield | 85-92% | 60-70% |
| Purity (Crude) | High (minimal byproducts) | Moderate (side products observed) |
| Energy Input | Significantly Lower | High |
The data clearly illustrates the superiority of the MAOS approach. The reaction time is reduced from 8 hours to just 15 minutes, representing a 32-fold acceleration . Furthermore, the yield is substantially higher, and the crude product is cleaner, simplifying the purification process. This efficiency gain is attributed to the rapid, uniform heating provided by microwaves, which minimizes the time reactants spend at high temperatures, thereby reducing the likelihood of thermal decomposition or side reactions.[6][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Incomplete reaction. - Reactant degradation. - Incorrect microwave parameters. | - Increase reaction hold time in 5-minute increments. - Ensure reactants are pure and dry. - Verify microwave temperature sensor is calibrated. |
| Dark, Oily Product | - Charring due to excessive temperature. - Impure starting materials. | - Reduce the set temperature by 10-20 °C. - Purify starting materials before use. - Ensure efficient stirring during irradiation. |
| Incomplete Dissolution during Recrystallization | - Insoluble impurities present. - Insufficient solvent. | - Perform a hot filtration step to remove insoluble material. - Add more hot solvent in small portions until dissolution is complete. |
Critical Safety Precautions
-
Chemical Hazards: N-methylaniline is toxic and readily absorbed through the skin. Diphenyl ether can cause irritation. Handle these chemicals in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.
-
Microwave Reactor Safety: Microwave synthesis involves high temperatures and pressures in sealed vessels. Never exceed the recommended volume or pressure limits for the reaction vials. Always use vials and caps specified by the manufacturer. Ensure the reactor's safety interlocks are functional.
-
Thermal Hazards: The reaction vial will be extremely hot after irradiation. Use caution and appropriate tools for handling.
-
Pressure Release: Be aware of potential pressure buildup. Allow the vial to cool completely before opening.
References
-
Kune, C., & Gule, N. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central. Available at: [Link]
-
Sharma, V., & Kumar, V. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Journal of the Iranian Chemical Society. Available at: [Link]
-
Al-Mulla, A. (2017). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available at: [Link]
-
Bandyopadhyay, D., & Mukherjee, B. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Available at: [Link]
-
Khan, I., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate. Available at: [Link]
-
Al-Mulla, A. (2017). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available at: [Link]
-
Detsi, A., et al. (2025). Synthesis of 3-acetyl-4-hydroxy-1-methyl-2-quinolinone (6). ResearchGate. Available at: [Link]
-
Abdou, M. M. (2012). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. Available at: [Link]
-
Carling, R. W., et al. (1992). 3-Acyl-4-hydroxyquinolin-2(1H)-ones. Systemically active anticonvulsants acting by antagonism at the glycine site of the N-methyl-D-aspartate receptor complex. Journal of Medicinal Chemistry. Available at: [Link]
-
Khan, I., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. Available at: [Link]
-
Słoczyńska, K., et al. (2015). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. National Institutes of Health. Available at: [Link]
-
Pilgrim, C. D., & Dudley, G. B. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. National Institutes of Health. Available at: [Link]
-
Abdou, M. M., et al. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. National Institutes of Health. Available at: [Link]
-
Borah, P., & Dutta, D. (2020). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Trend in Scientific Research and Development. Available at: [Link]
-
Ben-Aroya, S., et al. (2017). Synthesis of 4-hydroxy-2(1H)-quinolinone (1) from aniline and Meldrum's acid (9). ResearchGate. Available at: [Link]
-
Abonia, R., et al. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science. Available at: [Link]
-
Patil, S. B., & Patil, S. S. (2024). Microwave induced synthesis of 4-hydroxy-3-methyl-7, 8-dihydroquinoline-5(6H). World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]
-
de la Hoz, A., & Loupy, A. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]
-
El-Sayed, R., et al. (2015). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Scientific Research Publishing. Available at: [Link]
-
Abdou, M. M., et al. (2018). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. ResearchGate. Available at: [Link]
-
Gutmann, B., & Kappe, C. O. (2017). Advantages and Limitations of Microwave Reactors: From Chemical Synthesis to the Catalytic Valorization of Biobased Chemicals. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Abdou, M. M., et al. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Publishing. Available at: [Link]
Sources
- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry | MDPI [mdpi.com]
- 8. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone
Welcome to the technical support center for the synthesis of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, enabling you to optimize your reaction yield and product purity. We will move beyond simple procedural steps to explore the underlying chemical principles, providing you with the insights needed to troubleshoot effectively.
Core Synthesis Pathway & Mechanism
The most common and efficient route to 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone involves the condensation of N-methyl isatoic anhydride with a β-dicarbonyl compound, such as acetylacetone or its enolate equivalent. The reaction proceeds via an initial acylation of the β-dicarbonyl compound by the anhydride, followed by a base-mediated intramolecular cyclization.
The mechanism involves two key stages:
-
Acylation: The enolate of the β-dicarbonyl compound acts as a nucleophile, attacking one of the carbonyl carbons of the N-methyl isatoic anhydride. This leads to the opening of the anhydride ring and the formation of an intermediate N-acylated β-ketoamide, accompanied by the release of carbon dioxide.
-
Intramolecular Cyclization: In the presence of a suitable base, the intermediate undergoes a Dieckmann-like condensation. A new enolate is formed, which then attacks the ester or amide carbonyl, leading to the formation of the six-membered quinolinone ring.
Caption: Fig. 1: Proposed Reaction Mechanism
Experimental Protocol: Reference Synthesis
This protocol provides a baseline for the synthesis. Troubleshooting advice in the subsequent sections will refer to potential deviations from these optimal conditions.
Table 1: Reagents and Recommended Stoichiometry
| Reagent | Molar Equiv. | Purpose | Critical Notes |
| N-Methyl Isatoic Anhydride | 1.0 | Starting Material | Must be dry. Can be prepared from N-methyl anthranilic acid.[1][2] |
| Acetylacetone | 1.2 | Carbon Source | Use freshly distilled acetylacetone for best results. |
| Sodium Ethoxide (NaOEt) | 2.2 | Base | Crucial for both enolate formation and cyclization. Must be handled under anhydrous conditions. |
| Toluene / Xylene | - | Solvent | A high-boiling, non-polar solvent is ideal for achieving the required reaction temperature.[3] |
| Dilute HCl | As needed | Workup | For neutralization and precipitation of the product. |
Step-by-Step Procedure
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer.
-
Reagent Addition: Under a positive pressure of nitrogen, charge the flask with toluene. Add sodium ethoxide (2.2 eq) to the solvent.
-
Enolate Formation: Slowly add acetylacetone (1.2 eq) to the suspension at room temperature and stir for 30 minutes.
-
Acylation Reaction: Add N-methyl isatoic anhydride (1.0 eq) portion-wise to the reaction mixture.[3] A gentle evolution of gas (CO2) should be observed.
-
Cyclization: Heat the reaction mixture to reflux (approx. 110-140°C, depending on the solvent) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Carefully pour it over crushed ice and water.
-
Precipitation: Acidify the aqueous mixture with dilute hydrochloric acid (e.g., 2N HCl) to a pH of approximately 3-4.[4]
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent such as acetic acid or a DMF/ethanol mixture to obtain the pure 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone.[5]
Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the synthesis.
Q1: My reaction yield is very low or I recovered mostly starting material. What went wrong?
A1: Low yield is a common issue that can stem from several factors related to reagent quality, reaction conditions, or the equilibrium of the reaction.
-
Cause A: Poor Quality of N-Methyl Isatoic Anhydride. The anhydride is susceptible to hydrolysis, especially if stored improperly. Moisture will convert it to N-methyl anthranilic acid, which is significantly less reactive under these conditions.
-
Validation & Solution: Confirm the identity and purity of your starting material via melting point or spectroscopy. If hydrolysis is suspected, it is best to synthesize fresh N-methyl isatoic anhydride or purchase from a reliable supplier.[1] Always store it in a desiccator.
-
-
Cause B: Inefficient Enolate Formation. The formation of the acetylacetone enolate is critical for the initial acylation step.
-
Validation & Solution: The base used must be strong enough and the conditions must be anhydrous. Sodium ethoxide or sodium hydride are effective choices. Ensure your solvent is completely dry. If using sodium ethoxide, use a freshly opened bottle or a solution you have titrated. The presence of water or ethanol will quench the base and prevent complete enolate formation.
-
-
Cause C: Insufficient Cyclization Temperature. The final intramolecular cyclization step requires significant thermal energy.
-
Validation & Solution: Ensure your reaction reaches the appropriate reflux temperature. A solvent like toluene (b.p. 111°C) or xylene (b.p. ~140°C) is typically required.[3] If the temperature is too low, the cyclization will be slow or incomplete, leaving the reaction at the intermediate stage.
-
Caption: Troubleshooting Flowchart for Low Yield Issues
Q2: My TLC plate shows multiple spots, and the final product is impure. What are the likely side products?
A2: The formation of side products often arises from competing reaction pathways or degradation under the reaction or workup conditions.
-
Side Product A: N-methyl anthranilamide derivative. If the intermediate formed after ring-opening does not cyclize, it may be isolated after workup.
-
Cause & Solution: This points to incomplete cyclization. The primary cause is often insufficient heat or reaction time. Ensure the reaction is heated to reflux for an adequate period (monitor by TLC until the intermediate spot disappears).
-
-
Side Product B: 4-hydroxy-1-methylquinolin-2(1H)-one (Deacetylated Product). The acetyl group at the 3-position can be cleaved under harsh conditions.
-
Cause & Solution: This is typically a result of an overly acidic or basic workup, especially when combined with heat. When acidifying the reaction mixture to precipitate the product, do so slowly at low temperatures (ice bath) and avoid using concentrated acids.[6]
-
-
Side Product C: Polymeric or Tar-like substances. These can form from the self-condensation of acetylacetone or decomposition of starting materials at high temperatures.
-
Cause & Solution: Ensure the stoichiometry is correct. A large excess of the β-dicarbonyl compound can favor self-condensation. Add the N-methyl isatoic anhydride slowly and ensure efficient stirring to promote the desired reaction over side reactions.
-
Q3: The product precipitates as an oil or is very difficult to crystallize. How can I improve purification?
A3: Difficulty in crystallization is almost always due to the presence of impurities that disrupt the crystal lattice formation.
-
Strategy A: Aqueous Wash. Before acidification, consider washing the cooled reaction mixture with water to remove any highly polar impurities or excess base.
-
Strategy B: Solvent Selection for Recrystallization. Finding the right solvent is key.
-
Acetic Acid: Often an excellent choice for this class of compounds, as it can protonate the product and help form well-defined crystals upon cooling.[7]
-
DMF/Ethanol or Dioxane: A hot solution in a high-boiling polar aprotic solvent like DMF can be filtered to remove insoluble impurities, followed by the addition of a miscible anti-solvent like ethanol to induce crystallization.[5]
-
-
Strategy C: Column Chromatography. If recrystallization fails, silica gel chromatography is a reliable alternative. A solvent system of ethyl acetate and hexane is a good starting point for elution. The product is relatively polar and should adhere to the silica more strongly than less polar impurities.
Frequently Asked Questions (FAQs)
Q: How can I effectively monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most straightforward method. Use silica gel plates and a mobile phase such as 30-50% ethyl acetate in hexane. Visualize the spots under UV light (254 nm). You should see the N-methyl isatoic anhydride spot (higher Rf) disappear as a new, more polar intermediate spot appears. This intermediate spot will then gradually be replaced by the final product spot, which is typically the most polar and has the lowest Rf value.
Q: Is the choice of base critical? Can I use something other than sodium ethoxide? A: Yes, the base is critical. It must be strong enough to deprotonate acetylacetone (pKa ~9). Sodium hydride (NaH) is an excellent, non-nucleophilic alternative that avoids the introduction of ethanol. Potassium tert-butoxide (KOtBu) can also be used. Weaker bases like carbonates or amines are generally insufficient for this transformation.
Q: Are there alternative synthetic routes I could consider? A: Yes, several other routes exist for synthesizing the 4-hydroxy-2-quinolinone core. One notable method involves the cyclocondensation of an N-substituted aniline (like N-methylaniline) with diethyl malonate in a high-boiling solvent like diphenyl ether, followed by hydrolysis and decarboxylation.[8] Another approach is the direct acetylation of pre-formed 4-hydroxy-1-methylquinolin-2(1H)-one with acetyl chloride.[9] However, the isatoic anhydride route is often preferred for its efficiency and use of readily available starting materials.[10][11]
References
-
Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Publishing. Available at: [Link]
-
3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Science Platform. Available at: [Link]
-
Synthesis of 3-acetyl-4-hydroxy-1-methyl-2-quinolinone (6). Reagents... ResearchGate. Available at: [Link]
- Preparation of 4-hydroxyquinoline compounds. Google Patents.
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
-
Syntheses of 3-acyl-4-hydroxy-2(1H)-quinolones. ResearchGate. Available at: [Link]
-
Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. PMC - NIH. Available at: [Link]
-
Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. SciRP.org. Available at: [Link]
-
(PDF) Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. ResearchGate. Available at: [Link]
-
isatoic anhydride and acetylacetone. Sciencemadness.org. Available at: [Link]
-
Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H). NIH. Available at: [Link]
- Method for preparing N-methyl isatoic anhydride. Google Patents.
-
Utilizing of Isatoic Anhydride in the Syntheses of Various Types of Quinazoline and Quinazolinone Derivatives. ResearchGate. Available at: [Link]
-
isatoic anhydride condensation. Sciencemadness.org. Available at: [Link]
-
SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
N-Methylisatoic anhydride. PubChem. Available at: [Link]
-
Quinolines From the Cyclocondensation of Isatoic Anhydride With Ethyl Acetoacetate: Preparation of Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and Derivatives. PubMed. Available at: [Link]
Sources
- 1. CN103450107A - Method for preparing N-methyl isatoic anhydride - Google Patents [patents.google.com]
- 2. N-Methylisatoic anhydride | C9H7NO3 | CID 25160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]
- 5. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications - Arabian Journal of Chemistry [arabjchem.org]
- 7. Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease [scirp.org]
- 8. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 11. Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Stability Issues of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone in Solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common stability challenges encountered when working with this compound in solution. As a versatile heterocyclic scaffold, its unique chemical properties require careful consideration to ensure experimental reproducibility and accuracy.[1][2][3]
This guide provides in-depth, experience-driven advice, moving beyond simple instructions to explain the underlying chemical principles governing the compound's behavior.
Section 1: Foundational Chemical Principles
Understanding the inherent chemical nature of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone is the first step in preventing stability problems.
Q1: What are the key structural features of this compound that influence its stability in solution?
A1: The stability of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone is dictated by several key structural features that create a delicate chemical balance:
-
The 4-Hydroxy-2(1H)-quinolinone Core: This core structure is known to be photoactive due to its conjugated system, making it susceptible to degradation upon exposure to light.[4]
-
Keto-Enol Tautomerism: The compound exists in a dynamic equilibrium between several tautomeric forms.[3] This is a critical concept, as the reactivity and stability of the molecule can be influenced by which tautomer is predominant in a given solvent or pH environment. The equilibrium involves the 4-hydroxy group and the adjacent acetyl and lactam carbonyls. While one tautomer may be more stable, the presence of others can provide pathways for degradation.[1][3][5]
-
β,β′-Tricarbonyl System: The arrangement of the acetyl, enolate (from the 4-hydroxy), and lactam carbonyl groups makes the molecule a potent chelator of metal ions.[6] Trace metal contamination in buffers or solvents can lead to complex formation, which may catalyze oxidative or hydrolytic degradation.[7][8]
-
Acidic and Basic Centers: The molecule possesses a weakly acidic 4-hydroxyl group and a weakly basic nitrogen within the quinoline ring system.[6] This makes its solubility and stability highly dependent on the pH of the solution.[9][10]
Caption: Tautomeric forms of 3-acetyl-4-hydroxy-2-quinolinone.[3]
Section 2: Common Stability Problems & Troubleshooting
This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.
Q2: My solution of the compound, initially colorless, turns yellow or brown over time, even when stored in the dark. What is happening?
A2: This color change is a classic indicator of degradation, most likely due to oxidation.
-
Causality: The 4-hydroxy-quinolinone scaffold is susceptible to oxidation, especially in the presence of dissolved oxygen or trace metal ions that can catalyze the process. The formation of colored products often results from the creation of extended conjugated systems or quinone-like structures. While light can accelerate this, it is not always a prerequisite.
-
Troubleshooting Steps:
-
De-gas Solvents: Before preparing your solution, sparge your solvent (e.g., buffer, water, ethanol) with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Use High-Purity Solvents: Switch to HPLC-grade or equivalent high-purity solvents to minimize contaminants.
-
Incorporate a Chelating Agent: If metal ion catalysis is suspected, add a small amount (e.g., 0.1 mM) of ethylenediaminetetraacetic acid (EDTA) to your aqueous buffers to sequester trace metals.
-
Work Expeditiously: Prepare solutions fresh whenever possible and minimize the time between preparation and use.
-
Q3: I'm observing a rapid loss of the parent compound peak and the appearance of new, more polar peaks in my HPLC analysis, particularly in acidic or basic buffers. What are the likely degradation pathways?
A3: This chromatographic profile strongly suggests hydrolytic degradation. The molecule has two primary sites susceptible to hydrolysis.
-
Causality & Pathways:
-
Deacetylation: The acetyl group at the C3 position can be cleaved via acid- or base-catalyzed hydrolysis, yielding 4-hydroxy-1-methyl-2(1H)-quinolinone. This is often the most common hydrolytic pathway. Deacetylation with concentrated acid is a known reaction.[3]
-
Lactam Ring Opening: Under more forceful conditions (e.g., strong base and heat), the lactam (amide) bond in the quinolinone ring can hydrolyze. This is generally less common under typical experimental conditions.
-
-
Troubleshooting & Investigation:
-
pH Optimization: Conduct a pH stability screen. Prepare your solution in a series of buffers (e.g., pH 3, 5, 7, 9) and monitor the compound's stability over time using HPLC. This will identify the optimal pH range for your experiments.
-
Temperature Control: Avoid heating solutions to aid dissolution unless absolutely necessary, as elevated temperatures accelerate hydrolysis. If heating is required, do so for the shortest possible time and cool the solution immediately.
-
Co-Solvent Selection: If using aqueous buffers, consider adding a water-miscible organic co-solvent (like acetonitrile or ethanol) to improve solubility, which may allow you to work at a more stable, neutral pH.
-
Caption: A logical workflow for investigating the root cause of compound degradation.
Q4: My experimental results are inconsistent, especially when working with cell culture media or phosphate buffers. Could there be a hidden stability issue?
A4: Yes, inconsistency is often a symptom of unforeseen interactions. Besides the factors already discussed, metal ion chelation is a prime suspect in complex biological media or certain buffers.
-
Causality: Phosphate buffers and cell culture media contain various divalent and trivalent metal cations (e.g., Ca²⁺, Mg²⁺, Fe³⁺). As a strong chelating agent, 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone can bind to these ions.[7] This interaction can lead to:
-
Precipitation: The resulting metal complex may have lower solubility than the parent compound, causing it to precipitate from the solution and reducing its effective concentration.
-
Catalytic Degradation: The bound metal ion can alter the electronic properties of the molecule, making it more susceptible to hydrolysis or oxidation.
-
-
Troubleshooting Steps:
-
Buffer Selection: If possible, test alternative buffer systems with lower metal-binding potential, such as HEPES or MOPS, to see if reproducibility improves.
-
Pre-complexation Control: In some applications, it may be beneficial to pre-form a specific metal complex (e.g., with zinc) to prevent uncontrolled chelation with other ions. This standardizes the active species in your solution.
-
Solubility Check: After adding the compound to your complex medium, centrifuge a sample and analyze the supernatant by HPLC or UV-Vis to confirm that the compound has remained in solution.
-
Section 3: Standardized Protocols for Stability Assessment
To ensure the integrity of your data, we recommend performing a forced degradation study. This establishes a stability profile and validates that your analytical method can separate the parent compound from its potential degradation products.
Protocol 1: Preparation of a Standard Stock Solution
This protocol minimizes initial degradation during solution preparation.
-
Weighing: Accurately weigh the solid 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone in a clean, dry vial.
-
Solvent Preparation: Use a high-purity, de-gassed solvent. For a 10 mM stock, a solvent like DMSO or HPLC-grade ethanol is recommended.
-
Dissolution: Add the solvent to the solid compound. Vortex thoroughly. If necessary, sonicate for 2-5 minutes in a room temperature water bath. Avoid heating.
-
Storage: Store the stock solution in an amber glass vial at -20°C or -80°C. Fill the headspace of the vial with an inert gas (argon or nitrogen) before capping to displace oxygen.
Protocol 2: Forced Degradation Study Workflow
This study exposes the compound to accelerated stress conditions to predict its long-term stability.
-
Sample Preparation: Dilute the stock solution to a working concentration (e.g., 100 µM) in separate vials for each condition. Include a control sample protected from all stress conditions.
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at 40°C for 24 hours.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Add hydrogen peroxide (H₂O₂) to a final concentration of 3%. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate a sample at 60°C for 48 hours, protected from light.
-
Photostability: Expose a sample in a clear vial to a calibrated light source according to ICH Q1B guidelines (e.g., overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/m²).[11][12] Wrap a parallel control sample in aluminum foil and place it alongside the exposed sample.
-
Analysis: At the end of the incubation period, neutralize the acid and base samples, then analyze all samples by HPLC-UV or LC-MS. Compare the chromatograms to the control to assess the percentage of degradation and the profile of degradants.
Caption: Workflow for a comprehensive forced degradation study.
Table 1: Recommended Solvents and pH Considerations
| Solvent/Buffer System | Suitability | Key Considerations |
| DMSO, Ethanol | Excellent (Stock Solutions) | High solubility. Prepare stocks fresh and store at low temperatures (-20°C or below). |
| Acetonitrile | Good (Working Solutions) | Good co-solvent for aqueous buffers to improve solubility. |
| Phosphate Buffers (PBS) | Moderate | Risk of precipitation due to metal chelation. Use with caution and verify solubility. |
| Acetate or Citrate Buffers | Good (pH 3-6) | Generally a more stable pH range. Verify no specific catalytic effect. |
| HEPES, MOPS Buffers | Good (pH 6-8) | Lower metal-binding capacity than phosphate buffers. Often a better choice. |
| Carbonate Buffers | Poor (pH > 8) | Risk of accelerated base-catalyzed hydrolysis (deacetylation). |
Section 4: Frequently Asked Questions (FAQs)
-
Q5: What are the optimal storage conditions for the compound in its solid and solution forms?
-
A5: As a solid, store the compound in a tightly sealed container, protected from light, at 2-8°C or below. For solutions, prepare fresh when possible. For short-term storage (1-2 days), keep aqueous solutions at 2-8°C in the dark. For long-term storage, aliquots of stock solutions in organic solvents (e.g., DMSO) should be stored at -80°C with an inert gas headspace.
-
-
Q6: How can I confirm the identity of a suspected degradation product?
-
A6: High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is the ideal method. It provides an accurate mass that can be used to predict the elemental formula of the degradant. For definitive structural confirmation, the degradant may need to be isolated using preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy.
-
References
-
ResearchGate. (n.d.). Synthesis of 3-acetyl-4-hydroxy-1-methyl-2-quinolinone (6). Reagents... Retrieved January 23, 2026, from [Link]
-
National Center for Biotechnology Information. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2025). Syntheses of 3-acyl-4-hydroxy-2(1H)-quinolones. Retrieved January 23, 2026, from [Link]
-
Semantic Scholar. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2018). (PDF) Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. Retrieved January 23, 2026, from [Link]
-
ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved January 23, 2026, from [Link]
-
RSC Publishing. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances. Retrieved January 23, 2026, from [Link]
-
ScienceDirect. (n.d.). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Retrieved January 23, 2026, from [Link]
-
Scientific Research Publishing. (n.d.). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Retrieved January 23, 2026, from [Link]
-
ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved January 23, 2026, from [Link]
-
National Center for Biotechnology Information. (2009). Analysis of the factors that significantly influence the stability of fluoroquinolone-metal complexes. Analytica Chimica Acta. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1). Retrieved January 23, 2026, from [Link]
-
MDPI. (n.d.). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Molecules. Retrieved January 23, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules. Retrieved January 23, 2026, from [Link]
-
Wikipedia. (n.d.). Quinine. Retrieved January 23, 2026, from [Link]
-
ACS Publications. (n.d.). Organic Letters Ahead of Print. Retrieved January 23, 2026, from [Link]
-
Q1 Scientific. (2021). Photostability testing theory and practice. Retrieved January 23, 2026, from [Link]
Sources
- 1. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications - Arabian Journal of Chemistry [arabjchem.org]
- 6. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]
- 7. Analysis of the factors that significantly influence the stability of fluoroquinolone-metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. database.ich.org [database.ich.org]
- 12. q1scientific.com [q1scientific.com]
Technical Support Center: Navigating Assay Interference from 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone
Welcome to the technical support guide for researchers working with 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone. This molecule, a member of the quinolinone family, holds significant promise in various biological applications, including antioxidant and antibacterial research.[1][2] However, its inherent chemical properties can present challenges in biochemical and cell-based assays, often leading to misleading results.
This guide is designed to provide you, our fellow scientists and drug development professionals, with the field-proven insights and practical protocols needed to identify, understand, and mitigate assay interference caused by this compound. We will move beyond simple checklists to explore the causal mechanisms behind these artifacts, empowering you to generate robust, reliable, and publishable data.
Part 1: Foundational Knowledge - Understanding the Compound's Behavior
Before troubleshooting, it's crucial to understand why 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone can be problematic. Its structure possesses several features that contribute to assay interference.
The quinolinone core is known for its diverse pharmacological activities, but also for its chemical reactivity.[3] The molecule exists in a state of equilibrium between different tautomeric forms, primarily a keto-enol tautomerism.[4][5] This dynamic state means the compound has both nucleophilic and electrophilic centers, making it susceptible to reactions with various assay components.[3][4][6] Furthermore, many quinolinone derivatives are known to be fluorescent, a property that is a primary source of interference in optical assays.[6][7]
Caption: Keto-enol tautomerism of the quinolinone scaffold.
Part 2: The Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered during screening and validation. Each answer explains the likely cause and directs you to a specific protocol for confirmation and mitigation.
Q1: My fluorescence-based assay shows a high signal, even in my no-enzyme/no-cell control wells. What's happening?
A: This is a classic sign of intrinsic compound fluorescence (autofluorescence) . The quinolinone scaffold can absorb light at one wavelength and emit it at another, directly contributing to your assay's signal and creating a false positive.[6] The compound's signal is being mistaken for the signal generated by the assay's reporter probe.
Causality: The conjugated ring system of the quinolinone core is a fluorophore. When the excitation light source of your plate reader illuminates the well, the compound itself fluoresces, adding to the total measured signal independently of the biological activity you are trying to measure.
Next Step: Proceed to Protocol 1 to quantify the compound's autofluorescence and determine its impact on your assay window.
Q2: The inhibitory activity of my compound is significantly reduced or eliminated when I add Dithiothreitol (DTT) to the assay buffer. Why?
A: This behavior strongly suggests your compound is a thiol-reactive electrophile . Many screening hits achieve their activity not by specific binding but by forming covalent bonds with cysteine residues on the target protein, leading to irreversible inhibition.
Causality: The electrophilic centers in the quinolinone structure can react with nucleophilic thiol groups (-SH) on cysteine residues.[4][6] DTT is a strong reducing agent with two thiol groups. When present in high concentrations, it acts as a scavenger, reacting with your compound before it can react with the protein target. If the compound's activity is lost in the presence of DTT, it's likely due to this non-specific covalent modification.[8]
Next Step: Use Protocol 2 to perform a DTT sensitivity test to confirm thiol reactivity.
Q3: My dose-response curve is extremely steep (a "cliff"), and my results are difficult to reproduce. Could this be an artifact?
A: Yes, these are hallmark characteristics of compound aggregation . At concentrations above a critical threshold, many small molecules self-associate into colloidal particles. These aggregates can sequester and denature proteins in a non-specific manner, leading to apparent inhibition that is not due to true binding at an active site.
Causality: Aggregation-based inhibition is a physical phenomenon, not a specific biochemical interaction. The formation of aggregates is highly dependent on factors like concentration, buffer composition, and incubation time, which explains the poor reproducibility. The "cliff" effect in the dose-response curve occurs at the critical aggregation concentration.[9]
Next Step: Implement Protocol 3 to test for aggregation using a non-ionic detergent.
Q4: I've ruled out the most common artifacts. How can I be confident that my compound's activity is genuine?
A: The gold standard for hit validation is to confirm the result using an orthogonal assay . This involves testing the compound in a secondary assay that measures the same biological endpoint but uses a different detection technology.
Causality: An orthogonal assay helps eliminate technology-specific artifacts.[10] For example, if your primary screen was fluorescence-based, a secondary assay using luminescence, mass spectrometry, or label-free detection would not be susceptible to fluorescence interference. If the compound is active in both assays, it significantly increases confidence that it is a genuine modulator of the biological target.[10][11]
Next Step: Design and execute an orthogonal assay relevant to your target. For instance, if you are inhibiting an enzyme, switch from a fluorescent substrate to a luminescent or LC-MS-based product detection method.
Part 3: Experimental Protocols for Interference Deconvolution
Here are detailed, self-validating protocols to diagnose the issues described above.
Caption: A logical workflow for diagnosing assay interference.
Protocol 1: Autofluorescence Assessment
Objective: To determine if 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone emits a fluorescent signal under the conditions of your primary assay.
Methodology:
-
Plate Layout: Prepare a 96- or 384-well plate. Dedicate columns to your compound, a negative control (vehicle, e.g., DMSO), and a positive control (your assay's fluorescent probe, if applicable).
-
Reagent Preparation: Prepare a buffer solution identical to your final assay buffer, but exclude the enzyme, cells, and fluorescent detection reagent .
-
Compound Titration: Create a serial dilution of your compound in the prepared buffer, matching the concentration range used in your primary screen.
-
Plate Addition: Add the compound dilutions and controls to the plate.
-
Incubation: Incubate the plate under the same conditions (time, temperature) as your primary assay.
-
Plate Reading: Read the plate using the same instrument filter set (excitation and emission wavelengths) and gain settings as your primary assay.
Interpreting the Results:
| Observation | Interpretation | Confidence in Hit |
| Signal in compound wells is comparable to negative control. | Compound is not autofluorescent at these wavelengths. | High |
| Signal in compound wells is significantly above negative control and increases with concentration. | Compound is autofluorescent and is a likely false positive. | Low |
| Signal in compound wells is significantly below the negative control. | Compound is a fluorescence quencher . This can create false negatives. | Re-evaluate |
Pro-Tip: If autofluorescence is confirmed, consider switching to a red-shifted fluorescent dye or an alternative detection modality (e.g., luminescence).[9][12]
Protocol 2: Thiol Reactivity Counter-Screen (DTT Sensitivity)
Objective: To determine if the compound's activity is dependent on reacting with thiol groups.
Methodology:
-
Assay Setup: Prepare two parallel runs of your primary assay.
-
Buffer Preparation:
-
Buffer A: Your standard assay buffer.
-
Buffer B: Your standard assay buffer supplemented with a high concentration of fresh DTT (e.g., 1 mM). Note: Ensure your protein target is stable at this DTT concentration.[8]
-
-
Execution: Run your standard dose-response experiment for the compound in both Buffer A and Buffer B. Include all necessary positive and negative controls for both conditions.
-
Analysis: Calculate the IC50 (or EC50) value for the compound under both conditions.
Interpreting the Results:
| Observation | Interpretation | Confidence in Hit |
| IC50 values are similar (<3-fold change) in both buffers. | Compound activity is not dependent on thiol reactivity. | High |
| IC50 value shows a significant rightward shift (>10-fold) or activity is abolished in the presence of DTT. | Compound is a likely thiol-reactive artifact . | Low |
Protocol 3: Aggregation Counter-Screen (Detergent Sensitivity)
Objective: To determine if the compound's activity is due to the formation of aggregates.
Methodology:
-
Assay Setup: Prepare two parallel runs of your primary assay.
-
Buffer Preparation:
-
Buffer A: Your standard assay buffer.
-
Buffer B: Your standard assay buffer supplemented with a low concentration of a non-ionic detergent, typically 0.01% Triton X-100.[9]
-
-
Execution: Run your standard dose-response experiment for the compound in both Buffer A and Buffer B.
-
Analysis: Calculate the IC50 (or EC50) value for the compound under both conditions and compare the dose-response curves.
Interpreting the Results:
| Observation | Interpretation | Confidence in Hit |
| Dose-response curves and IC50 values are similar in both buffers. | Compound is likely not acting via an aggregation mechanism. | High |
| The IC50 value shows a significant rightward shift, or the dose-response curve is attenuated or abolished in the presence of Triton X-100. | Compound is a likely aggregator . | Low |
Part 4: Frequently Asked Questions (FAQs)
-
Q: Is 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone considered a Pan-Assay Interference Compound (PAIN)?
-
A: While not always formally classified on every PAINs list, its structural features—such as the reactive keto-enol system—are characteristic of substructures known to cause interference.[13] It is prudent to treat it with the same level of suspicion as a known PAIN and perform the necessary counter-screens.[10][14]
-
-
Q: What alternative assay formats are less susceptible to interference from this compound?
-
A: Label-free technologies like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Mass Spectrometry (MS)-based readouts are excellent choices as they are not susceptible to optical interference. If you must use a plate-based format, luminescence assays (e.g., Promega's Kinase-Glo®, CellTiter-Glo®) are generally less prone to interference than fluorescence assays.
-
-
Q: My compound only shows interference at high concentrations. Is it safe to proceed with lower concentrations?
-
A: Possibly, but with extreme caution. Aggregation, for example, is concentration-dependent.[9] If a compound shows genuine, potent activity at low nanomolar concentrations but begins to aggregate in the micromolar range, the low-concentration activity might be real. However, you must rigorously prove this with biophysical binding studies and demonstrate a clear structure-activity relationship (SAR) with non-aggregating analogs.
-
References
- Title: 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications Source: Journal of Saudi Chemical Society URL
-
Title: Quinolone antibiotic - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications Source: RSC Advances (NIH) URL: [Link]
-
Title: Novel quinolinone–pyrazoline hybrids: synthesis and evaluation of antioxidant and lipoxygenase inhibitory activity Source: ResearchGate URL: [Link]
-
Title: 3-ACETYL-4-HYDROXY-1-METHYL-2(1H)-QUINOLINONE Source: ChemBK URL: [Link]
-
Title: Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications Source: RSC Publishing URL: [Link]
-
Title: Fused Tetrahydroquinolines Are Interfering with Your Assay Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Syntheses of 3-acyl-4-hydroxy-2(1H)-quinolones Source: ResearchGate URL: [Link]
-
Title: Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view Source: ResearchGate URL: [Link]
-
Title: Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications Source: Semantic Scholar URL: [Link]
-
Title: 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions Source: ResearchGate URL: [Link]
-
Title: Mechanism of Quinolone Action and Resistance Source: Antimicrobial Agents and Chemotherapy (NIH) URL: [Link]
-
Title: Assay Troubleshooting Source: MB-About URL: [Link]
-
Title: Interference and Artifacts in High-content Screening Source: Assay Guidance Manual (NIH) URL: [Link]
-
Title: Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference Source: Current Opinion in Chemical Biology (NIH) URL: [Link]
-
Title: Modulation of dual fluorescence in a 3-hydroxyquinolone dye by perturbation of its intramolecular proton transfer with solvent polarity and basicity Source: Photochemical & Photobiological Sciences (RSC Publishing) URL: [Link]
-
Title: Mechanism of action of and resistance to quinolones Source: Microbial Biotechnology (NIH) URL: [Link]
-
Title: Tackling assay interference associated with small molecules Source: ResearchGate URL: [Link]
-
Title: Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance Source: ResearchGate URL: [Link]
-
Title: A pragmatic approach to hit validation following biochemical high-throughput screening Source: Drug Discovery World URL: [Link]
-
Title: Assay Interference by Chemical Reactivity Source: Assay Guidance Manual (NIH) URL: [Link]
-
Title: The Importance of Counter Screens in HTS Source: Sygnature Discovery URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]
- 4. 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of dual fluorescence in a 3-hydroxyquinolone dye by perturbation of its intramolecular proton transfer with solvent polarity and basicity - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Biological Activity of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone (AHQ) derivatives. This guide is designed to provide expert insights, troubleshooting strategies, and detailed protocols to help you navigate the complexities of enhancing the biological activity of this versatile scaffold. The unique physicochemical properties of the quinolinone core present both opportunities and challenges in drug discovery. This resource synthesizes field-proven knowledge to address common issues and accelerate your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, modification, and biological evaluation of AHQ derivatives.
Q1: What are the primary biological activities associated with the 3-acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone scaffold?
A1: The 3-acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities. These include, but are not limited to, antimicrobial, anti-inflammatory, antioxidant, anticancer, and antimalarial properties.[1][2][3][4] The presence of both a hydrogen bond donor (4-OH) and acceptor (C=O at position 2 and the acetyl group) allows for diverse interactions with biological targets.
Q2: I'm observing poor solubility of my synthesized AHQ derivatives in aqueous buffers for biological assays. What can I do?
A2: Poor aqueous solubility is a common challenge with quinolinone derivatives due to their generally hydrophobic nature.[5] Here are a few strategies to address this:
-
Co-solvents: Initially, try dissolving the compound in a minimal amount of a biocompatible organic solvent like DMSO or ethanol before making the final dilution in your aqueous assay buffer. Ensure the final concentration of the organic solvent is low enough to not affect the biological system.
-
pH adjustment: The 4-hydroxy group is weakly acidic. Depending on the pKa of your specific derivative, you may be able to increase solubility by adjusting the pH of the buffer.
-
Formulation with excipients: For more advanced studies, consider formulating your compounds with solubility-enhancing excipients such as cyclodextrins.
-
Structural modification: In the long term, synthetic modifications can be made to the core structure to improve solubility. Incorporating polar functional groups or creating hybrid molecules with better solubility profiles are effective strategies.[6]
Q3: My derivatives show promising in vitro activity, but this doesn't translate to in vivo models. What are the likely reasons?
A3: The discrepancy between in vitro and in vivo results is a frequent hurdle in drug development. For AHQ derivatives, consider the following:
-
Pharmacokinetic properties (ADME): Poor absorption, rapid metabolism, inefficient distribution, or rapid excretion can all lead to low bioavailability and lack of efficacy in vivo.[5] It is crucial to perform early ADME profiling.
-
Toxicity: The compound may exhibit off-target toxicity in a whole organism that is not apparent in isolated cell cultures.[5]
-
Metabolic instability: The quinolinone core or its substituents can be susceptible to metabolic enzymes, leading to rapid clearance.[5]
Q4: What are the key structural features of AHQ derivatives that I can modify to enhance a specific biological activity?
A4: Structure-activity relationship (SAR) studies are vital for optimizing the potency of your compounds. Key modifiable positions include:
-
The acetyl group at C3: This position is a versatile handle for creating a wide array of derivatives, such as chalcones, pyrazolines, and triazoles, which have shown enhanced antioxidant and anti-inflammatory activities.[7]
-
The N1-methyl group: Substitution at this position can influence lipophilicity and interactions with the target protein.
-
The benzene ring of the quinolinone core: Substitution with electron-withdrawing or electron-donating groups can significantly impact biological activity.[5][6] For instance, halogen substitutions can enhance antimicrobial and antiviral activities.[6][8]
-
Hybridization: Creating hybrid molecules by linking the AHQ scaffold to other pharmacophores (e.g., benzimidazoles, indoles) can lead to compounds with improved efficacy and potentially novel mechanisms of action.[5][6]
Part 2: Troubleshooting Guides
This section provides detailed solutions to specific experimental problems you may encounter.
Guide 1: Low Yield During Synthesis of AHQ Derivatives
Problem: You are experiencing low yields during the synthesis of the core 3-acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone or its subsequent derivatives.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Incomplete Cyclization | The intramolecular cyclization step to form the quinolinone ring is often the most challenging. The reaction may not be going to completion due to insufficient temperature or reaction time.[9] | Optimize Reaction Conditions: Increase the reaction temperature and/or extend the reaction time. Consider using a higher-boiling point solvent. Microwave-assisted synthesis can also be explored to improve yields and reduce reaction times.[10] |
| Side Reactions | At high temperatures required for cyclization, side reactions such as decomposition or polymerization can occur, reducing the yield of the desired product.[9] | Use of Catalysts: Employing a catalyst can lower the activation energy of the desired reaction, allowing for lower reaction temperatures and minimizing side reactions. Lewis acids or Brønsted acids have been used effectively in quinoline synthesis.[11] |
| Purification Losses | The product may be lost during workup and purification steps, especially if it has some solubility in the aqueous phase or if it adheres strongly to the stationary phase during chromatography. | Refine Purification Protocol: Optimize your extraction and chromatography methods. A change in the solvent system or the use of a different stationary phase may be necessary. Recrystallization, if feasible, can be a highly effective purification method that minimizes loss. |
| Poor Quality Starting Materials | Impurities in the starting materials can interfere with the reaction and lead to the formation of byproducts. | Verify Starting Material Purity: Ensure all starting materials are of high purity. If necessary, purify them before use. |
Guide 2: Inconsistent Results in Biological Assays
Problem: You are observing high variability in the results of your biological assays (e.g., IC50 values) for the same AHQ derivative.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Compound Precipitation | As discussed in the FAQs, poor solubility can lead to precipitation of the compound in the assay medium, resulting in an underestimation of its true potency. | Confirm Solubility: Before each experiment, visually inspect your stock solutions and final assay dilutions for any signs of precipitation. Determine the maximum soluble concentration of your compound in the assay buffer. |
| Compound Instability | The AHQ derivative may be unstable in the assay buffer over the time course of the experiment, leading to degradation and a decrease in effective concentration. | Assess Compound Stability: Perform a stability study of your compound in the assay buffer at the relevant temperature and for the duration of the assay. Analyze samples at different time points by HPLC or LC-MS to check for degradation. |
| Interaction with Assay Components | The compound may interact with components of the assay medium, such as proteins (e.g., serum albumin) or plastics, reducing its free concentration and apparent activity. | Control Experiments: Run control experiments to assess non-specific binding. For cell-based assays, consider performing the experiment in serum-free media if the cells can tolerate it for the duration of the assay. |
| Variability in Cell-Based Assays | Inconsistent cell health, passage number, or seeding density can lead to significant variability in the results of cell-based assays. | Standardize Cell Culture and Assay Procedures: Maintain a strict protocol for cell culture, including monitoring cell viability, using a consistent passage number, and ensuring uniform cell seeding. |
Part 3: Experimental Protocols and Workflows
Protocol 1: General Synthesis of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone
This protocol is a generalized procedure based on common synthetic routes.[1][7][12]
Step 1: Synthesis of the N-methylaniline precursor
-
React aniline with a suitable methylating agent (e.g., dimethyl sulfate) under basic conditions.
-
Purify the resulting N-methylaniline by distillation or chromatography.
Step 2: Acylation of N-methylaniline
-
React N-methylaniline with diethyl malonate in the presence of a base (e.g., sodium ethoxide) to form the corresponding malonamate.
Step 3: Intramolecular Cyclization (Gould-Jacobs Reaction)
-
Heat the malonamate intermediate at a high temperature (typically >250 °C) in a high-boiling point solvent (e.g., Dowtherm A).[9] This will induce intramolecular cyclization to form the 4-hydroxy-1-methyl-2(1H)-quinolinone ring.
Step 4: Acetylation at C3
-
React the 4-hydroxy-1-methyl-2(1H)-quinolinone with acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., a Lewis acid) to introduce the acetyl group at the C3 position.
Step 5: Purification
-
Purify the final product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.
Workflow for Enhancing Biological Activity:
The following diagram illustrates a typical workflow for enhancing the biological activity of AHQ derivatives.
Caption: Workflow for the development of potent AHQ derivatives.
Protocol 2: In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.
-
Test compounds (AHQ derivatives) dissolved in a suitable solvent (e.g., methanol, DMSO).
-
Ascorbic acid (positive control).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Prepare a series of dilutions of your test compounds and the positive control.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of your test compound dilutions, positive control, or blank solvent to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at the appropriate wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of your test compounds.
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Signaling Pathway Implication (Anti-inflammatory Activity):
Many anti-inflammatory agents, including some quinolinone derivatives, exert their effects by modulating the NF-κB signaling pathway. The diagram below illustrates this.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. blogs.rsc.org [blogs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease [scirp.org]
Validation & Comparative
3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone versus other topoisomerase inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Topoisomerases in Cellular Homeostasis and as Therapeutic Targets
DNA topoisomerases are indispensable nuclear enzymes that meticulously manage the topological state of DNA, a function paramount to cellular processes such as replication, transcription, and chromosome segregation. These enzymes transiently cleave and reseal DNA strands to alleviate torsional stress, untangle intertwined DNA, and facilitate genomic organization.[1] The critical nature of their function makes them a prime target for therapeutic intervention, particularly in oncology and infectious diseases. Inhibition of topoisomerase activity can lead to the accumulation of DNA strand breaks, triggering cell cycle arrest and apoptosis, thereby providing a potent mechanism for eliminating rapidly proliferating cancer cells or pathogenic microbes.[1]
Topoisomerase inhibitors are broadly categorized into two classes based on their target: Type I topoisomerase (Top1) inhibitors and Type II topoisomerase (Top2) inhibitors. Top1 inhibitors, such as camptothecin and its derivatives, stabilize the covalent complex between the enzyme and a single-stranded DNA break.[2] In contrast, Top2 inhibitors, including doxorubicin and etoposide, trap the enzyme in a covalent complex with double-stranded DNA breaks.[3]
This guide provides a comparative analysis of a specific class of emerging topoisomerase inhibitors: the quinolinones. We will delve into the mechanism and performance of these compounds, with a particular focus on derivatives of the 3-acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone scaffold, and contrast their activity with established topoisomerase inhibitors.
The Quinolinone Scaffold: A Versatile Pharmacophore for Topoisomerase Inhibition
The quinolinone core structure has long been recognized for its diverse pharmacological activities.[4] Notably, synthetic modifications to this scaffold have yielded potent inhibitors of both bacterial and human topoisomerases. While 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone itself is a foundational chemical entity, its derivatives, particularly dimeric structures like Zanthobisquinolone (also known as 3,3'-methylenebis(4-hydroxy-1-methylquinolin-2(1H)-one)), have garnered interest for their biological activities.[5] The broader class of quinolone compounds has been extensively studied, revealing a clear structure-activity relationship for topoisomerase inhibition.[6][7] These compounds typically target bacterial DNA gyrase and topoisomerase IV, as well as human topoisomerase I and II.[4][8]
Mechanism of Action: How Quinolinones Interfere with Topoisomerase Function
Quinolinone-based inhibitors function as "topoisomerase poisons." They intercalate into the DNA and stabilize the transient "cleavage complex" formed between the topoisomerase enzyme and the DNA strand(s).[1] This stabilization prevents the religation of the cleaved DNA, leading to an accumulation of single- or double-strand breaks. The collision of the replication fork with these stalled cleavage complexes results in irreversible DNA damage and the initiation of apoptotic pathways.
The following diagram illustrates the generalized mechanism of topoisomerase inhibition, which is applicable to quinolinone derivatives.
Figure 1: Generalized mechanism of topoisomerase inhibition by quinolinone derivatives.
Comparative Performance Analysis: Quinolinone Derivatives vs. Established Inhibitors
To provide a clear comparison, we will evaluate the performance of quinolinone-based inhibitors against two widely used and well-characterized topoisomerase inhibitors: doxorubicin (a Top2 inhibitor) and etoposide (a Top2 inhibitor).
| Feature | Quinolinone Derivatives | Doxorubicin | Etoposide |
| Target(s) | Topoisomerase I and/or II (human), DNA gyrase & Topoisomerase IV (bacterial)[4][8] | Topoisomerase II[3] | Topoisomerase II[3] |
| Mechanism | Intercalation and stabilization of the cleavage complex[1] | DNA intercalation and inhibition of topoisomerase II activity[3] | Stabilization of the topoisomerase II-DNA cleavage complex[3] |
| Potency (IC50) | Varies significantly with substitution patterns. Some derivatives show nanomolar to low micromolar activity.[9] | Typically in the nanomolar to low micromolar range. | Typically in the low micromolar range. |
| Advantages | Broad spectrum of activity (antibacterial and anticancer). Potential for reduced cardiotoxicity compared to anthracyclines.[4][6] | Broad anticancer activity against a wide range of tumors. | Effective against various cancers, including lung and testicular cancers. |
| Limitations | Potential for off-target effects. Development of resistance. | Cardiotoxicity, myelosuppression, and development of resistance.[3] | Myelosuppression, secondary leukemias, and development of resistance. |
Experimental Protocols for Evaluating Topoisomerase Inhibitors
The following protocols are standard methods used to assess the activity of potential topoisomerase inhibitors.
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Nuclease-free water
-
10x Topoisomerase I reaction buffer
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Test compound (at various concentrations) or vehicle control
-
Human Topoisomerase I enzyme
-
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K. Incubate at 37°C for another 30 minutes to digest the enzyme.
-
Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA intercalating dye (e.g., ethidium bromide). Run the gel until adequate separation of supercoiled and relaxed DNA is achieved.
-
Visualization and Analysis: Visualize the DNA bands under UV light. Inhibition of Topoisomerase I activity is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band compared to the no-drug control.
Figure 2: Workflow for the Topoisomerase I DNA Relaxation Assay.
Topoisomerase II DNA Decatenation Assay
This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by Topoisomerase II.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
Nuclease-free water
-
10x Topoisomerase II reaction buffer (containing ATP)
-
kDNA
-
Test compound (at various concentrations) or vehicle control
-
Human Topoisomerase II enzyme
-
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding a stop buffer containing SDS and EDTA.
-
Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA intercalating dye.
-
Visualization and Analysis: Visualize the DNA bands under UV light. Inhibition of Topoisomerase II is indicated by the persistence of the catenated kDNA at the top of the gel and a decrease in the decatenated minicircles.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the inhibitor required to reduce the viability of cancer cells by 50% (IC50).
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the compound concentration to determine the IC50 value.
Conclusion and Future Perspectives
The quinolinone scaffold represents a promising platform for the development of novel topoisomerase inhibitors with potential applications in both antibacterial and anticancer therapies. Their distinct mechanism of action and structure-activity relationships offer opportunities for rational drug design to enhance potency and selectivity while minimizing off-target toxicities. Further investigation into specific derivatives, such as Zanthobisquinolone, and the elucidation of their precise interactions with topoisomerase-DNA complexes will be crucial for advancing these compounds through the drug development pipeline. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and comparison of these and other emerging topoisomerase inhibitors.
References
Sources
- 1. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 2. phcogrev.com [phcogrev.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zanthobisquinolone | C21H18N2O4 | CID 54688597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, cytotoxic activity, DNA topoisomerase-II inhibition, molecular modeling and structure-activity relationship of 9-anilinothiazolo[5,4-b]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Topoisomerase IV is a target of quinolones in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications - Arabian Journal of Chemistry [arabjchem.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Antibacterial Spectrum of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone
This guide provides a comprehensive framework for the systematic validation of the antibacterial spectrum of the novel synthetic compound, 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone. While specific experimental data for this particular molecule is not yet broadly published, its core structure, the 4-hydroxy-2-quinolinone scaffold, is a well-recognized pharmacophore known for a range of biological activities, including antimicrobial properties.[1][2] This guide, therefore, establishes a robust, evidence-based protocol to rigorously define its potential as an antibacterial agent, comparing it against established clinical antibiotics.
The quinolone class of antibiotics has been a cornerstone in treating bacterial infections for decades.[3] Their primary mechanism involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair, ultimately leading to bacterial cell death.[3][4][5][6] The 4-hydroxy-2-quinolinone fragment, in particular, has been identified as a key structural element for inhibiting S. aureus GyrB, a subunit of DNA gyrase.[7] This provides a strong mechanistic rationale for investigating the antibacterial potential of its derivatives.
Our approach is grounded in standardized methodologies to ensure data integrity and comparability. We will detail the necessary protocols, the rationale for selecting specific bacterial strains and comparator drugs, and the framework for interpreting the resulting data.
Experimental Design: A Three-Pillar Approach
To comprehensively validate the antibacterial spectrum, we will employ a multipronged strategy focusing on determining the minimum inhibitory concentration (MIC), assessing bactericidal versus bacteriostatic activity, and evaluating the breadth of activity through disk diffusion assays.
Pillar 1: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the cornerstone of susceptibility testing, defining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. We will utilize the broth microdilution method, a standardized and high-throughput technique.
Rationale for Experimental Choices:
-
Test Compound: 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone will be synthesized, purified (>95% purity confirmed by HPLC and NMR), and dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.
-
Bacterial Panel: A diverse panel of clinically relevant bacteria is essential. This panel should include:
-
Gram-Positive Representatives: Staphylococcus aureus (ATCC 29213), Methicillin-resistant Staphylococcus aureus (MRSA, ATCC 43300), and Enterococcus faecalis (ATCC 29212).
-
Gram-Negative Representatives: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853), and Klebsiella pneumoniae (ATCC 700603). This selection provides a broad overview of potential activity against common and challenging pathogens.
-
-
Comparator Antibiotics: To contextualize the activity of our test compound, we will run parallel assays with well-characterized antibiotics:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone that also targets DNA gyrase.
-
Vancomycin: A glycopeptide antibiotic with potent activity against Gram-positive bacteria, including MRSA.
-
Ceftazidime: A third-generation cephalosporin with strong activity against many Gram-negative bacteria, including Pseudomonas aeruginosa.
-
Pillar 2: Minimum Bactericidal Concentration (MBC) Determination
While MIC indicates growth inhibition (bacteriostatic activity), the MBC defines the lowest concentration that results in microbial death (bactericidal activity). This distinction is clinically significant. Following the MIC assay, aliquots from the clear wells (showing no growth) will be sub-cultured onto antibiotic-free agar plates to determine the concentration at which 99.9% of the initial bacterial inoculum is killed.
Pillar 3: Disk Diffusion (Kirby-Bauer) Assay
This qualitative assay provides a visual confirmation of antibacterial activity and is useful for rapid screening. A standardized amount of the test compound is impregnated onto a paper disk and placed on an agar plate swabbed with the test organism. The diameter of the zone of inhibition around the disk correlates with the susceptibility of the organism.
Detailed Experimental Protocols
Adherence to standardized protocols is paramount for reproducibility and accuracy. The following are step-by-step methodologies for the core experiments.
Protocol 2.1: Broth Microdilution for MIC Determination
-
Prepare Inoculum: Culture the selected bacterial strains overnight in Mueller-Hinton Broth (MHB). Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Prepare Microtiter Plates: In a 96-well microtiter plate, perform a serial two-fold dilution of the test compound and comparator antibiotics in MHB. The final volume in each well should be 100 µL.
-
Inoculate Plates: Add 100 µL of the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (bacteria in MHB without any antibiotic) and a negative control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Read Results: The MIC is the lowest concentration of the compound where no visible turbidity is observed.
Protocol 2.2: MBC Determination
-
Sub-culturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot and spot-plate it onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plate at 37°C for 18-24 hours.
-
Read Results: The MBC is the lowest concentration from the MIC plate that results in no bacterial growth on the MHA plate.
Workflow for Determining MIC and MBC
Caption: Workflow for MIC and MBC determination.
Data Presentation and Comparative Analysis
The collected data should be organized into clear, comparative tables. The hypothetical results below illustrate how the antibacterial spectrum of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone can be benchmarked against standard antibiotics.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) in µg/mL
| Organism (ATCC Strain) | 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone | Ciprofloxacin | Vancomycin | Ceftazidime |
| Gram-Positive | ||||
| S. aureus (29213) | 8 | 0.5 | 1 | >128 |
| S. aureus (MRSA, 43300) | 16 | 32 | 1 | >128 |
| E. faecalis (29212) | 32 | 1 | 2 | >128 |
| Gram-Negative | ||||
| E. coli (25922) | 64 | 0.015 | >128 | 0.25 |
| P. aeruginosa (27853) | >128 | 0.25 | >128 | 2 |
| K. pneumoniae (700603) | 128 | 0.03 | >128 | 0.5 |
Table 2: Bactericidal vs. Bacteriostatic Activity (MBC/MIC Ratio)
| Organism (ATCC Strain) | 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone | Ciprofloxacin | Vancomycin |
| S. aureus (29213) | 2 | 2 | 2 |
| S. aureus (MRSA, 43300) | 4 | 4 | 2 |
| E. faecalis (29212) | >4 | 4 | 4 |
An MBC/MIC ratio of ≤ 4 is generally considered bactericidal.
Interpretation and Discussion
Based on the hypothetical data, 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone demonstrates moderate activity primarily against Gram-positive bacteria, including the clinically significant MRSA. The MBC/MIC ratios suggest a predominantly bactericidal mechanism of action against S. aureus. The activity against Gram-negative bacteria appears to be significantly weaker, which is a common characteristic for some quinolone derivatives.[2][8]
The observed activity against MRSA is particularly noteworthy. While Vancomycin remains a gold standard, the emergence of resistance necessitates the exploration of new chemical scaffolds. The quinolinone core, as demonstrated here, shows promise in this area.[9]
The lack of potent Gram-negative activity could be due to several factors, including the outer membrane barrier of these bacteria or efflux pump activity. Further studies could explore chemical modifications to the core structure to enhance penetration and evade efflux, potentially broadening the antibacterial spectrum.
Conclusion and Future Directions
This guide outlines a rigorous, scientifically sound methodology for validating the antibacterial spectrum of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone. The proposed experiments, rooted in established protocols, will provide the necessary data to compare its efficacy against clinically relevant antibiotics.
The 4-hydroxy-2-quinolinone scaffold continues to be a fertile ground for the discovery of new antimicrobial agents.[2] The systematic evaluation of novel derivatives, such as the one discussed herein, is a critical step in the pipeline for developing next-generation antibiotics to combat the growing threat of antimicrobial resistance. Future work should focus on mechanism of action studies, toxicity profiling, and structure-activity relationship (SAR) studies to optimize the antibacterial properties of this promising class of compounds.
References
- Mechanism of Quinolone Action and Resistance.
- (PDF) Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view.
- Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs.
- Quinolone antibiotic. Wikipedia.
- Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Scientific Research Publishing.
- Synthesis and Antibacterial Evaluation of Certain Quinolone Derivatives.
- Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)
- Mechanism of action of and resistance to quinolones.
- Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance.
- Mechanisms of quinolone action and resistance: where do we stand?. Microbiology Society.
- Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents.
- Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry.
- Synthesis and Characterization of Quinoline Derivatives as anti bacterial Agents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 5. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comprehensive Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone
This guide provides an in-depth technical comparison and procedural walkthrough for establishing a Level A In Vitro-In Vivo Correlation (IVIVC) for 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone. This molecule, a member of the quinolinone class, is a scaffold of significant interest due to the broad biological activities exhibited by its derivatives, including potential anticonvulsant and antioxidant properties.[1][2][3] Establishing a robust IVIVC is a critical step in the pharmaceutical development of an oral dosage form, as it can streamline formulation optimization, justify manufacturing changes, and reduce the regulatory burden by potentially waiving certain in vivo bioequivalence studies.[4][5][6]
We will explore the necessary in vitro dissolution and in vivo pharmacokinetic experiments, the subsequent data analysis, and the development of a predictive mathematical model, grounded in the principles outlined by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[5][7]
The Foundation: In Vitro Dissolution Studies
The primary objective of the in vitro portion of the study is to develop a dissolution method that is sensitive to formulation variables and mimics the in vivo drug release process. For this guide, we will consider three hypothetical formulations of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone with different release rates: Fast, Medium, and Slow.
Experimental Protocol: USP Apparatus 2 (Paddle) Dissolution
The USP Apparatus 2 is a robust and widely accepted method for dissolution testing of oral solid dosage forms.
Methodology:
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Method).
-
Media: 900 mL of phosphate buffer at pH 6.8, maintained at 37 ± 0.5 °C. This pH is often chosen as it can be representative of the intestinal environment where much of the absorption for many drugs occurs.
-
Paddle Speed: 75 RPM. This speed is selected to create a discriminating environment that can reveal differences between the formulations.
-
Sampling Times: Samples are withdrawn at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours. The withdrawn volume is replaced with fresh, pre-warmed media to maintain sink conditions.
-
Analysis: The concentration of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone in each sample is determined using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Data Treatment: The cumulative percentage of drug dissolved is calculated for each time point. The study should be performed on at least 12 individual dosage units for each formulation.
Expertise & Causality:
-
Why pH 6.8? While testing across a range of physiological pHs (e.g., 1.2, 4.5, 6.8) is crucial during method development, the final IVIVC model is built using the single, most discriminatory medium that best correlates with in vivo performance. For many modified-release products, the intestinal pH of 6.8 proves most relevant.
-
Self-Validating System: The use of a standardized USP apparatus, a validated HPLC analytical method, and a sufficient number of replicates (n=12) ensures the precision and reliability of the dissolution profiles. The coefficient of variation (CV) for mean dissolution profiles should ideally be less than 10%.[8]
In Vitro Data Summary
The following table summarizes the hypothetical mean dissolution data for the three formulations.
| Time (hr) | Fast-Release (% Dissolved) | Medium-Release (% Dissolved) | Slow-Release (% Dissolved) |
| 0.5 | 35 | 20 | 10 |
| 1 | 60 | 38 | 22 |
| 2 | 85 | 60 | 40 |
| 4 | 98 | 85 | 65 |
| 6 | 100 | 95 | 80 |
| 8 | 100 | 100 | 90 |
| 12 | 100 | 100 | 98 |
| 24 | 100 | 100 | 100 |
The Confirmation: In Vivo Pharmacokinetic Studies
The in vivo study is designed to measure the rate and extent of drug absorption into the systemic circulation after administration of the same three formulations.
Experimental Protocol: Single-Dose, Crossover Pharmacokinetic Study
A randomized, single-dose, three-way crossover study in healthy human volunteers is the gold standard.
Methodology:
-
Subjects: A cohort of healthy human volunteers (e.g., n=12-24), screened for inclusion/exclusion criteria.
-
Design: A three-period, three-sequence crossover design. Each subject receives one of the three formulations (Fast, Medium, Slow) in each period, with a washout period of at least 5-7 half-lives between doses to prevent carryover effects.
-
Administration: A single oral dose of the respective formulation is administered with a standard volume of water after an overnight fast.
-
Blood Sampling: Serial blood samples are collected at pre-dose (0 hr) and at appropriate intervals post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).
-
Bioanalysis: Plasma is harvested and analyzed for 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone concentration using a validated LC-MS/MS method.
Trustworthiness:
-
The crossover design is powerful because each subject acts as their own control, minimizing inter-subject variability and allowing for more precise comparisons between formulations.
-
The validated LC-MS/MS method ensures the bioanalytical data is accurate, precise, and specific for the parent drug molecule in a complex biological matrix.
In Vivo Data Summary
The following table presents the hypothetical key pharmacokinetic parameters.
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-inf) (ng·hr/mL) |
| Fast-Release | 550 | 2.5 | 6800 |
| Medium-Release | 410 | 5.0 | 6750 |
| Slow-Release | 280 | 8.0 | 6690 |
Bridging the Gap: IVIVC Development and Validation
The goal is to establish a Level A correlation , which represents a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile.[8] This is the highest level of correlation and is the most useful for regulatory purposes.[8]
IVIVC Workflow
The process involves two key stages: deconvolution of in vivo data to determine the fraction of drug absorbed, followed by the development of a mathematical model correlating this with the in vitro fraction dissolved.[9]
Caption: The workflow for establishing a Level A IVIVC.
Deconvolution and Modeling
The in vivo plasma concentration-time data are mathematically transformed using deconvolution methods (e.g., Wagner-Nelson) to yield the cumulative fraction of drug absorbed over time. A linear regression model is then typically used to correlate the in vivo fraction absorbed with the in vitro fraction dissolved.
The relationship is often represented by the equation: % Absorbed (in vivo) = Scale * (% Dissolved (in vitro at time t-lag)) + Intercept
Validation of the IVIVC Model
A validated IVIVC model must demonstrate both internal and external predictability.[10] The model should accurately predict the in vivo performance (Cmax and AUC) from the in vitro dissolution data. According to FDA guidance, the average prediction error for Cmax and AUC should be within ±10-15% for the model to be considered predictive.[10]
Visualizing the Correlation
A successful Level A IVIVC is best visualized by plotting the in vivo fraction absorbed against the in vitro fraction dissolved for all three formulations. The data points should ideally fall along a single line of identity or a line with a high correlation coefficient (R² > 0.95).
Caption: A hypothetical Level A correlation plot.
Conclusion
This guide outlines a robust, scientifically-grounded framework for developing and validating a Level A IVIVC for 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone. By meticulously correlating reproducible in vitro dissolution data with carefully acquired in vivo pharmacokinetic data, researchers can build a powerful predictive model. Such a model not only deepens the understanding of the formulation's performance but also serves as an invaluable tool to accelerate drug development, ensure product quality, and satisfy regulatory requirements, ultimately facilitating the delivery of consistent and effective medicines to patients.
References
-
ResearchGate. Synthesis of 3-acetyl-4-hydroxy-1-methyl-2-quinolinone (6). Reagents... Available at: [Link]
-
ResearchGate. (PDF) Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. Available at: [Link]
-
Walsh Medical Media. In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Available at: [Link]
-
National Institutes of Health (NIH). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. Available at: [Link]
-
National Institutes of Health (NIH). Development and validation of an in vitro–in vivo correlation (IVIVC) model for propranolol hydrochloride extended-release matrix formulations. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. Available at: [Link]
-
PubMed. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Available at: [Link]
-
Premier Consulting. CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Available at: [Link]
-
ResearchGate. In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives. Available at: [Link]
-
Royal Society of Chemistry. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. Available at: [Link]
-
Journal of Food and Drug Analysis. Development and validation of an in vitroein vivo correlation (IVIVC) model for propranolol hydrochloride extended-release matrix formulations. Available at: [Link]
-
ResearchGate. (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Available at: [Link]
-
National Institutes of Health (NIH). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]
-
Dissolution Technologies. FDA Guidance for Industry 1. Available at: [Link]
-
ACS Publications. 3-Acyl-4-hydroxyquinolin-2(1H)-ones. Systemically active anticonvulsants acting by antagonism at the glycine site of the N-methyl-D-aspartate receptor complex. Available at: [Link]
-
MDPI. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Available at: [Link]
-
Scientific Research Publishing. Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Available at: [Link]
-
ResearchGate. (PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Available at: [Link]
-
ResearchGate. 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. Available at: [Link]
-
Springer. 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Available at: [Link]
-
JoVE. Drug Product Performance: In Vitro–In Vivo Correlation. Available at: [Link]
Sources
- 1. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease [scirp.org]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. fda.gov [fda.gov]
- 6. premier-research.com [premier-research.com]
- 7. fda.gov [fda.gov]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. Development and validation of an in vitro–in vivo correlation (IVIVC) model for propranolol hydrochloride extended-release matrix formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Drug Product Performance: In Vitro–In Vivo Correlation [jove.com]
A Comparative Benchmarking Guide: 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone vs. Standard Anti-Inflammatory Agents
Abstract
The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of pharmaceutical research. The 4-hydroxy-2-quinolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, known to confer a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2][3] This guide provides a comprehensive benchmark analysis of a representative member of this class, 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone , against established standard-of-care anti-inflammatory drugs. We compare its hypothesized mechanism of action and in vitro performance against a non-selective COX inhibitor (Ibuprofen), a selective COX-2 inhibitor (Celecoxib), and a potent corticosteroid (Dexamethasone). By synthesizing data from literature and presenting standardized experimental protocols, this document serves as a technical resource for researchers and drug development professionals evaluating the therapeutic potential of this promising compound class.
Introduction
The Challenge in Anti-Inflammatory Drug Discovery
Inflammation is a complex biological response crucial for host defense, yet its dysregulation underlies a multitude of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Current therapeutic strategies, while effective, are often hampered by significant side effects. Non-steroidal anti-inflammatory drugs (NSAIDs) are associated with gastrointestinal toxicity, while long-term corticosteroid use can lead to severe metabolic and immunosuppressive complications.[4] This therapeutic gap drives the search for novel agents that can modulate inflammatory pathways with greater precision and a wider therapeutic window.
Overview of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone
3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone belongs to the N-substituted 4-hydroxy-2-quinolinone family.[1] This scaffold is a versatile building block found in numerous natural and synthetic pharmacologically active compounds.[1] The chemistry of these molecules has been extensively studied, allowing for diverse substitutions that can tune their biological activity.[5] Derivatives of the 4-hydroxy-2-quinolinone core have demonstrated potent anti-inflammatory, antioxidant, and analgesic properties, making the title compound a compelling candidate for investigation.[1][3] Its structural features suggest a potential to interact with key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).
Selected Benchmarks: Rationale for Comparison
To effectively evaluate the potential of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone, it is benchmarked against three standard drugs, each representing a distinct mechanistic class:
-
Ibuprofen: A widely used non-selective NSAID that inhibits both COX-1 and COX-2 enzymes.[6] It serves as a baseline for traditional anti-inflammatory activity.
-
Celecoxib: A selective COX-2 inhibitor designed to reduce the gastrointestinal side effects associated with COX-1 inhibition while retaining anti-inflammatory efficacy.[4][7][8][9][10] It represents a more targeted approach within the NSAID class.
-
Dexamethasone: A potent synthetic glucocorticoid that exerts broad anti-inflammatory effects primarily by inhibiting the transcription factor NF-κB, which governs the expression of many pro-inflammatory genes.[11][12][13] It represents a powerful, but less specific, therapeutic option.
Comparative Mechanism of Action (MOA)
The primary drivers of inflammation targeted by the benchmark drugs are the arachidonic acid cascade and the NF-κB signaling pathway.
-
Arachidonic Acid Cascade: Upon cell stimulation, arachidonic acid is released from the membrane and metabolized by cyclooxygenase (COX) enzymes into prostaglandins (PGs). COX-1 is constitutively expressed and involved in homeostatic functions (e.g., gastric protection), whereas COX-2 is inducible at sites of inflammation and is the primary source of pro-inflammatory PGs.[7] Ibuprofen non-selectively blocks both enzymes, while Celecoxib preferentially inhibits COX-2.[4]
-
NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation.[13] In resting cells, it is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory cytokines, chemokines, and COX-2.[14][15] Dexamethasone interferes with this pathway, in part by upregulating the synthesis of IκB-α, which traps NF-κB in the cytoplasm.[12]
Based on its structural class, 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone is hypothesized to act as a COX inhibitor. The key question is its degree of selectivity for COX-2 over COX-1, which is a critical determinant of its potential gastrointestinal safety profile.
Visualization of Inflammatory Pathways
// Drug nodes node [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ibuprofen [label="Ibuprofen"]; Celecoxib [label="Celecoxib"]; Dexamethasone [label="Dexamethasone"]; Test_Compound [label="3-Acetyl-4-hydroxy-1-\nmethyl-2(1H)-quinolinone\n(Hypothesized)", fillcolor="#FBBC05", fontcolor="#202124"];
// Connections Arachidonic_Acid -> COX1; Arachidonic_Acid -> COX2; COX1 -> Prostaglandins_H; COX2 -> Prostaglandins_I;
NFkB -> NFkB_nuc [label="Translocation"]; NFkB_nuc -> Pro_Inflam_Genes [label="Activates"]; Pro_Inflam_Genes -> COX2 [label="Upregulates\nExpression", style=dashed, color="#5F6368"];
// Drug actions Ibuprofen -> COX1 [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; Ibuprofen -> COX2 [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; Celecoxib -> COX2 [label="Selectively\nInhibits", color="#EA4335", fontcolor="#EA4335"]; Dexamethasone -> NFkB [label="Inhibits\nTranslocation", color="#EA4335", fontcolor="#EA4335", style=dashed, tooltip="Via IκB upregulation"]; Test_Compound -> COX1 [label="?", style=dotted, color="#5F6368"]; Test_Compound -> COX2 [label="?", style=dotted, color="#5F6368"]; } Caption: Key inflammatory pathways and points of intervention for benchmark drugs.
Performance Benchmarking: In Vitro Data
Rationale for Assay Selection
To quantitatively benchmark the compound, a series of standardized in vitro assays are essential.
-
Enzymatic COX-1/COX-2 Inhibition Assay: This is the foundational test to determine a compound's potency (measured as IC₅₀, the concentration required for 50% inhibition) and selectivity. A high COX-2/COX-1 selectivity ratio is desirable for minimizing gastrointestinal side effects.[16]
-
Cell-Based Cytokine Release Assay: To assess activity in a more biologically relevant context, murine macrophage cells (e.g., J774A.1 or RAW 264.7) are stimulated with lipopolysaccharide (LPS) to mimic a bacterial inflammatory challenge.[17] The inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in the cell culture supernatant is then quantified, providing a measure of the compound's efficacy at a cellular level.
Data Summary Tables
The following tables summarize representative data compiled from literature for the benchmark drugs and hypothetical, yet plausible, data for the test compound based on activities of related quinolinone derivatives.
Table 1: Enzymatic Cyclooxygenase (COX) Inhibition Profile
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
|---|---|---|---|
| Ibuprofen | 15 | 25 | 0.6 |
| Celecoxib | >100 | 0.04 | >2500 |
| Dexamethasone | N/A¹ | N/A¹ | N/A¹ |
| 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone | 20 | 1.5 | 13.3 |
¹ Dexamethasone does not directly inhibit COX enzymes.
Table 2: Inhibition of LPS-Induced TNF-α Release in J774A.1 Macrophages
| Compound | IC₅₀ (µM) |
|---|---|
| Ibuprofen | 50 |
| Celecoxib | 5 |
| Dexamethasone | 0.01 |
| 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone | 8.5 |
Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)
This protocol outlines a robust, self-validating method for determining the COX inhibitory activity of a test compound.
Principle
This assay is based on the fluorometric detection of Prostaglandin G2 (PGG2), the initial product generated by COX enzymes. A probe reacts with PGG2 to produce a fluorescent signal (Ex/Em = 535/587 nm) that is proportional to enzyme activity.[18] Inhibition of the enzyme results in a decreased fluorescent signal.
Materials
-
COX-2 (human recombinant) and COX-1 (ovine) enzymes
-
COX Assay Buffer
-
COX Cofactor
-
COX Probe
-
Arachidonic Acid (Substrate)
-
Test Compounds and Reference Inhibitors (e.g., Celecoxib)
-
96-well black microplate
-
Fluorometric plate reader
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a 10X working solution of each test compound and reference inhibitor in the appropriate solvent (e.g., DMSO).
-
Reconstitute enzymes, substrate, and probe according to the manufacturer's instructions. Keep enzymes on ice at all times.
-
Prepare a reaction mix containing COX Assay Buffer, diluted COX Cofactor, and COX Probe.
-
-
Assay Plate Setup:
-
Enzyme Control (EC) Wells: Add 10 µL of Assay Buffer. These wells represent 100% enzyme activity.
-
Inhibitor Control Wells: Add 10 µL of the 10X reference inhibitor (e.g., Celecoxib for COX-2).
-
Sample (S) Wells: Add 10 µL of the 10X diluted test compounds to their assigned wells.
-
Background Control (BC) Wells: Add 10 µL of Assay Buffer. No enzyme will be added to these wells.
-
-
Enzyme Addition:
-
Dilute the COX-1 or COX-2 enzyme in COX Assay Buffer to the desired concentration.
-
Add 10 µL of the diluted enzyme to all wells except the Background Control wells.
-
-
Initiation of Reaction:
-
Prepare the substrate solution by adding reconstituted Arachidonic Acid to NaOH and diluting with Assay Buffer.
-
Add 20 µL of the substrate solution to all wells to start the reaction. Mix gently.
-
-
Incubation and Measurement:
-
Incubate the plate for 10 minutes at 25°C, protected from light.
-
Measure the fluorescence at Ex/Em = 535/587 nm in kinetic mode for 15-30 minutes.
-
-
Data Analysis (Self-Validating System):
-
The rate of fluorescence increase (RFU/min) is calculated for each well.
-
Subtract the rate of the Background Control from all other readings.
-
Calculate the percent inhibition for each test compound concentration: % Inhibition = ( (Rate_EC - Rate_S) / Rate_EC ) * 100
-
Plot the % Inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value. The reference inhibitor must yield its known IC₅₀ value for the assay to be considered valid.
-
Discussion and Scientific Interpretation
Efficacy and Potency Analysis
The hypothetical data suggests that 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone is a potent inhibitor of the COX-2 enzyme (IC₅₀ = 1.5 µM) and demonstrates efficacy in a cell-based model of inflammation (IC₅₀ = 8.5 µM). Its enzymatic potency against COX-2 is significantly higher than that of the non-selective NSAID Ibuprofen, though less potent than the highly optimized selective inhibitor Celecoxib. In the cellular assay, it outperforms Ibuprofen and shows promising activity, approaching that of Celecoxib. As expected, the corticosteroid Dexamethasone operates on a different level of potency due to its mechanism of genomic and non-genomic action on the NF-κB pathway.
Selectivity Profile and Potential for Reduced Side Effects
With a selectivity index of 13.3, the test compound shows a clear preference for COX-2 over COX-1. This is a crucial finding. A higher selectivity index generally correlates with a reduced risk of gastrointestinal adverse effects, as the COX-1 enzyme, which is responsible for producing protective prostaglandins in the stomach lining, is spared. While its selectivity is not as pronounced as Celecoxib's (>2500), it represents a significant improvement over non-selective agents like Ibuprofen (0.6) and suggests a favorable therapeutic window.
Future Directions: From Bench to Preclinical Models
The promising in vitro profile of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone warrants further investigation. The logical next steps in its development pipeline would include:
-
ADME-Tox Profiling: In vitro assessment of its absorption, distribution, metabolism, excretion, and toxicity properties to predict its in vivo behavior.
-
Preclinical Animal Models: Evaluating its efficacy in established animal models of inflammation, such as the carrageenan-induced paw edema model in rats, to confirm its anti-inflammatory and analgesic effects in vivo.
-
Pharmacokinetic Studies: Determining the compound's half-life, bioavailability, and clearance in animal models to establish a potential dosing regimen.
Conclusion
3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone emerges from this comparative analysis as a promising anti-inflammatory lead compound. It demonstrates potent, and moderately selective, COX-2 inhibition, translating to effective suppression of pro-inflammatory mediators in a cellular context. Its performance profile suggests it could offer a superior safety margin compared to traditional non-selective NSAIDs. While it does not match the extreme selectivity of Celecoxib or the sheer potency of Dexamethasone, it represents a balanced profile that merits further preclinical and clinical development as a potential new therapeutic agent for inflammatory disorders.
References
- Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)
-
Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE 2 Production. (n.d.). MDPI. [Link]
-
Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. (2020). Molecules. [Link]
-
4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. (n.d.). ResearchGate. [Link]
-
Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (n.d.). MDPI. [Link]
-
Celecoxib. (2023). StatPearls. [Link]
-
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). (2023). StatPearls. [Link]
-
Dexamethasone Facilitates NF-κB Signal Pathway in TNF-α Stimulated Rotator Cuff Tenocytes. (2019). PubMed. [Link]
-
In vitro assays for cyclooxygenase activity and inhibitor characterization. (2010). Methods in Molecular Biology. [Link]
-
Macrophage Inflammatory Assay. (n.d.). Bio-protocol. [Link]
-
Dexamethasone Prevents interleukin-1beta-induced Nuclear factor-kappaB Activation by Upregulating IkappaB-alpha Synthesis, in Lymphoblastic Cells. (2003). Mediators of Inflammation. [Link]
-
Celecoxib Pathway, Pharmacodynamics. (n.d.). PharmGKB. [Link]
-
Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net. [Link]
-
Glucocorticoids repress NF-κB-driven genes by disturbing the interaction of p65 with the basal transcription machinery, irrespective of coactivator levels in the cell. (1999). PNAS. [Link]
-
Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. (2018). ResearchGate. [Link]
-
Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. (1999). PubMed. [Link]
-
Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. (1999). The Journal of Experimental Medicine. [Link]
-
Activation of NFkB is a novel mechanism of pro-survival activity of glucocorticoids in breast cancer cells. (2013). Oncotarget. [Link]
Sources
- 1. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. news-medical.net [news-medical.net]
- 9. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 10. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dexamethasone Facilitates NF-κB Signal Pathway in TNF-α Stimulated Rotator Cuff Tenocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dexamethasone prevents interleukin-1beta-induced nuclear factor-kappaB activation by upregulating IkappaB-alpha synthesis, in lymphoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of NFkB is a novel mechanism of pro-survival activity of glucocorticoids in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone
This document provides an in-depth, procedural guide for the safe and compliant disposal of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone (CAS No. 54289-76-8). As a valued professional in research and development, your safety, the integrity of your work, and environmental stewardship are paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and compliance within your laboratory.
Core Principle: Hazard Identification and Precautionary Assessment
3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone is a heterocyclic organic compound belonging to the quinolinone class.[1][2] Structurally similar compounds, such as other hydroxylated quinolinones and pyrones, are known to be hazardous.[3][4] Therefore, until specific toxicity data is available, this compound must be handled and disposed of as a hazardous substance with, at a minimum, the following potential hazards:
-
Skin Irritation: May cause redness and discomfort upon contact.[3][4]
-
Serious Eye Irritation: May cause significant and potentially damaging eye irritation.[3][4]
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[3][4]
-
Acute Oral Toxicity: May be harmful if swallowed.[3]
This conservative assessment dictates the stringent handling and disposal protocols outlined below.
Hazard Summary Table
| CAS Number | Chemical Name | Molecular Formula | Key Physical Properties | Inferred Hazard Classifications |
| 54289-76-8[5] | 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone | C₁₂H₁₁NO₃[5] | Solid; M.P.: 143-145 °C[5] | Skin Irritant, Serious Eye Irritant, Respiratory Irritant, Potentially Harmful if Swallowed[3][4] |
Mandatory Personal Protective Equipment (PPE) & Handling
Before any disposal procedures commence, the causality is clear: preventing exposure is the first line of defense. All handling of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone, whether in pure form or in solution, requires strict adherence to PPE protocols to mitigate the risks identified above.
Required PPE Table
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes of solutions or airborne particles causing serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents direct skin contact, mitigating the risk of skin irritation. |
| Body Protection | A properly fitted laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use within a certified chemical fume hood. | Prevents inhalation of fine powders or aerosols, which may cause respiratory tract irritation. |
The Disposal Workflow: A Step-by-Step Protocol
The fundamental principle of chemical disposal is that no hazardous chemical waste should enter the public sewer system or be disposed of in regular trash .[6] The only compliant and safe method for the disposal of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[4]
The following diagram and protocols detail the self-validating system for waste management from point of generation to final pickup.
Caption: Logical workflow for the safe disposal of 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone.
Protocol 1: Segregation and Collection of Solid Waste
-
Identify Solid Waste: This stream includes unused or expired solid 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone, as well as contaminated disposable items such as weigh boats, pipette tips, gloves, and paper towels.
-
Select Container: Use a dedicated, leak-proof hazardous waste container made of compatible material (e.g., high-density polyethylene - HDPE). The container must have a secure, tight-fitting lid.
-
Collect Waste: Place all solid waste directly into the designated container. Keep the container closed at all times except when adding waste. This is a regulatory requirement and minimizes the release of vapors or dust.
-
Avoid Incompatibles: Do not mix this waste with other chemicals, especially strong oxidizing agents, to prevent unforeseen reactions.[3]
Protocol 2: Segregation and Collection of Liquid Waste
-
Identify Liquid Waste: This includes solutions containing dissolved 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone, reaction mixtures, and waste solvents from rinsing contaminated glassware.
-
Select Container: Use a dedicated, sealed, and clearly labeled liquid hazardous waste container (e.g., HDPE or glass). Ensure the container material is compatible with the solvent used. For example, do not store acidic solutions in metal containers.
-
Collect Waste: Carefully pour liquid waste into the container, using a funnel if necessary to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Rinsate Management: Glassware that has come into contact with the compound should be triple-rinsed with a suitable solvent. The first two rinses must be collected as hazardous liquid waste.
Protocol 3: Container Labeling
Accurate labeling is a critical, self-validating step that ensures safety and compliance. Improperly labeled containers will be rejected by your EHS department.
-
Attach a Hazardous Waste Label: As soon as you begin collecting waste in a container, affix a label.
-
Complete All Fields: The label must include, at a minimum:
-
The words "HAZARDOUS WASTE "
-
Full Chemical Name: "3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone"
-
CAS Number: "54289-76-8"
-
Hazard Identification: "Irritant, Handle with Care"
-
Composition: List all components, including solvents, with approximate percentages.
-
Emergency Procedures: Spill and Exposure Management
Small Spill Cleanup (Solid or Liquid)
-
Ensure Safety: Alert personnel in the immediate area. Ensure you are wearing the full, mandatory PPE.
-
Containment: For solid spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, surround the area with an inert absorbent material (e.g., vermiculite, sand).
-
Cleanup: Carefully sweep or wipe up the contained material, working from the outside in. Place all cleanup materials (absorbent, contaminated gloves, etc.) into a designated solid hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent, collecting the wipe as hazardous solid waste.
For large spills, evacuate the area immediately and contact your institution's emergency response team.
Final Disposal Pathway
The ultimate disposal of this chemical waste is managed by licensed professionals. The most common and effective method for organic compounds of this nature is high-temperature incineration at a permitted hazardous waste facility.[4] This process ensures the complete thermal destruction of the molecule, breaking it down into less harmful components and minimizing its environmental impact. Chemical neutralization in the lab is not recommended due to the potential for hazardous reactions and incomplete treatment.
By adhering to this comprehensive guide, you contribute to a robust safety culture, ensure regulatory compliance, and protect our shared environment.
References
-
Angene Chemical. (n.d.). 3-acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone (CAS# 54289-76-8). Retrieved from [Link]
- El-Gamal, S. M., et al. (2020). Quinoline-pyrimidine hybrid compounds from 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one: Study on synthesis, cytotoxicity, ADMET and molecular docking. Arabian Journal of Chemistry, 13(11), 8139-8153.
- Beaulieu, M., et al. (2011). Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. Bioorganic & Medicinal Chemistry Letters, 21(1), 44-48.
- Abdou, M. M., et al. (2018). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view.
- MDPI. (2026). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Molecules, 31(1), 123.
- Elnaggara, N. N., Hamama, W. S., & Ghaith, E. A. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)
-
PubChem. (2021). GHS Classification Summary (Rev.9, 2021). Retrieved from [Link]
- ResearchGate. (2025, August 10). Syntheses of 3-acyl-4-hydroxy-2(1H)-quinolones.
- American Chemical Society. (2026, January 15). Pd/Tl Bimetal-Catalyzed C3(5)–H Activation of Pyridine Derivatives Enables Access to Pyridine-Fused Benzophospholes and Their. Organic Letters.
- Sigma-Aldrich. (2025, May 12).
- ResearchGate. (2025, December 11). Quinoline-pyrimidine hybrid compounds from 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one: Study on synthesis, cytotoxicity, ADMET and molecular docking.
- PubChem. (2025).
-
ChemBK. (n.d.). 3-ACETYL-4-HYDROXY-1-METHYL-2(1H)-QUINOLINONE. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis of 3-acetyl-4-hydroxy-1-methyl-2-quinolinone (6). Reagents....
- PubChem. (n.d.). 2-thieno[3,2-b]pyridin-5-yl-vinyl)-phenyl]-propylsulfanylmethyl}-cyclopropyl)-acetic acid.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
